1-(6-Fluoropyridin-3-yl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-fluoropyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLUZIHSSDJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949154-27-2 | |
| Record name | 1-(6-fluoropyridin-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(6-Fluoropyridin-3-yl)propan-1-one CAS 949154-28-3 properties
An In-Depth Technical Guide to 1-(2-Fluoropyridin-3-yl)propan-1-one (CAS 949154-28-3): Properties, Synthesis, and Applications in Medicinal Chemistry
Foreword: On Structural Isomers and CAS Number Specificity
It is critically important for researchers to note a common point of ambiguity with fluorinated pyridine isomers. The compound name provided in the topic, 1-(6-Fluoropyridin-3-yl)propan-1-one, corresponds to CAS Number 949154-27-2.[1][2] However, the CAS Number specified for this guide is 949154-28-3 . This number is authoritatively assigned to the isomeric structure, 1-(2-Fluoropyridin-3-yl)propan-1-one .[3][4][5] This technical guide will focus exclusively on the compound correctly identified by CAS 949154-28-3. This distinction is paramount, as the position of the fluorine atom dramatically influences the molecule's electronic properties, reactivity, and steric profile, thereby altering its behavior in both chemical synthesis and biological systems.
Introduction: The Strategic Value of Fluoropyridine Scaffolds
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry.[6][7] Fluorine-containing pyridine derivatives, in particular, are pivotal structures in drug discovery, prized for their ability to enhance pharmacological profiles. The introduction of a fluorine atom can profoundly modulate a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[7] The C-F bond can serve as a metabolic shield, blocking sites susceptible to oxidative degradation, while the high electronegativity of fluorine can alter the pKa of the pyridine nitrogen and create unique non-covalent interactions with protein targets.[6]
1-(2-Fluoropyridin-3-yl)propan-1-one, CAS 949154-28-3, represents a valuable chemical building block embodying these principles. Its structure combines the privileged pyridine core with a reactive propyl ketone handle and a strategically placed fluorine atom, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic route, characterization protocols, and its applications in the context of drug discovery for an audience of researchers, chemists, and drug development professionals.
Part 1: Core Physicochemical and Computational Properties
A molecule's physical and computed properties are the foundation for its application, dictating its solubility, reactivity, and potential for biological activity. The key properties of 1-(2-Fluoropyridin-3-yl)propan-1-one are summarized below.
| Property | Value | Source(s) |
| CAS Number | 949154-28-3 | [3][4] |
| Molecular Formula | C₈H₈FNO | [3] |
| Molecular Weight | 153.15 g/mol | [3] |
| IUPAC Name | 1-(2-fluoropyridin-3-yl)propan-1-one | [4] |
| Purity | Typically ≥95-98% | [3][4] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [3] |
| LogP (octanol-water partition coefficient) | 1.55 - 1.81 | [3][4] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [3] |
Field Insights: The LogP value between 1.55 and 1.81 suggests a moderate lipophilicity. This is often considered a favorable range in early drug discovery, balancing aqueous solubility with the ability to permeate cell membranes. The TPSA of 29.96 Ų is well below the 140 Ų threshold often associated with good oral bioavailability, indicating that this fragment is unlikely to pose challenges in traversing biological membranes.
Part 2: Synthesis and Structural Characterization
While specific vendor syntheses are proprietary, a chemically sound and robust pathway can be designed based on established organometallic and fluorination chemistries.
Proposed Synthetic Workflow
A logical approach involves the acylation of a 2-fluoropyridine precursor using an organometallic reagent. A plausible method is the reaction of 2-fluoropyridine-3-carbonitrile with a Grignard reagent, followed by acidic workup to hydrolyze the imine intermediate.
Sources
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- 2. 949154-27-2|1-(6-Fluoropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 949154-28-3|1-(2-Fluoropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Fluoropyridin-3-yl Ketone Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, consistently yielding compounds with enhanced metabolic stability, target affinity, and optimized physicochemical properties.[1][2] Within this chemical space, the 6-fluoropyridin-3-yl ketone moiety has emerged as a particularly valuable pharmacophore. Its unique electronic and structural features make it a versatile building block for the development of potent and selective inhibitors of key biological targets, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationship (SAR) landscape of 6-fluoropyridin-3-yl ketone derivatives, offering field-proven insights for researchers engaged in drug development.
The Strategic Advantage of the Fluorinated Pyridine Core
The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions within protein active sites.[3] The introduction of a fluorine atom at the 6-position of the pyridine ring offers several distinct advantages that medicinal chemists can leverage to fine-tune drug candidates:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the position less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance the half-life and overall exposure of a drug candidate.[4]
-
Modulation of Basicity: Fluorine's high electronegativity lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects, improving cell permeability, and mitigating potential liabilities associated with hERG channel inhibition.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions with protein backbones and can influence the conformation of the molecule to better fit a binding pocket.[4]
-
Improved Pharmacokinetics: The collective impact of these properties often translates to a more favorable pharmacokinetic profile, including improved oral bioavailability and brain penetration in some cases.
The ketone linker provides a key point for diversification, allowing for the introduction of a wide range of substituents to probe the SAR of a given target. This combination of a metabolically robust, electronically tuned pyridine ring and a versatile ketone linker makes the 6-fluoropyridin-3-yl ketone a privileged scaffold in medicinal chemistry.
Synthetic Strategies for 6-Fluoropyridin-3-yl Ketone Derivatives
A robust and flexible synthetic route is paramount for the successful exploration of a chemical scaffold. The Weinreb amide synthesis is a particularly reliable and high-yielding method for the preparation of ketones, as it avoids the over-addition often seen with more reactive organometallic reagents.[5][6]
Synthesis of a Representative Core Structure: (6-Fluoropyridin-3-yl)(phenyl)methanone
This section details a reliable, step-by-step protocol for the synthesis of a representative 6-fluoropyridin-3-yl ketone derivative.
Experimental Protocol:
Step 1: Synthesis of 6-Fluoronicotinic Acid
6-Fluoronicotinic acid can be prepared from 2-fluoro-5-methylpyridine via oxidation with potassium permanganate.[7]
-
To a stirred solution of 2-fluoro-5-methylpyridine (1.0 eq) in water, add potassium permanganate (2.0 eq) and potassium hydroxide (1.0 eq).
-
Heat the mixture to 95 °C for 5 hours.
-
Filter the hot reaction mixture to remove manganese dioxide.
-
Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.
-
Filter the solid and extract the filtrate with dichloromethane.
-
Combine the solid and the organic extracts and concentrate under reduced pressure to yield 6-fluoronicotinic acid.
Step 2: Synthesis of the Weinreb Amide of 6-Fluoronicotinic Acid
The carboxylic acid is converted to a Weinreb amide to facilitate the subsequent ketone formation.
-
To a solution of 6-fluoronicotinic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude 6-fluoronicotinoyl chloride.
-
Dissolve the crude acid chloride in dichloromethane and add it to a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-methoxy-N-methyl-6-fluoronicotinamide (Weinreb amide).
Step 3: Synthesis of (6-Fluoropyridin-3-yl)(phenyl)methanone
The final ketone is formed by the reaction of the Weinreb amide with a Grignard reagent.
-
To a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add phenylmagnesium bromide (1.2 eq, as a solution in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford (6-fluoropyridin-3-yl)(phenyl)methanone.
Medicinal Chemistry Applications: Targeting Kinases in Oncology
The 6-fluoropyridin-3-yl ketone scaffold has proven to be a highly effective template for the design of inhibitors targeting various protein kinases implicated in cancer progression. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitor binding.
Case Study: PIM-1 Kinase Inhibitors
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in a variety of hematological and solid tumors.[8][9] PIM kinases play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy.[2] Several classes of PIM-1 inhibitors feature a pyridine or pyridone core.[10]
Structure-Activity Relationship (SAR) Insights:
The following table summarizes hypothetical SAR data for a series of (6-fluoropyridin-3-yl)(aryl)methanone derivatives as PIM-1 inhibitors, based on established principles of kinase inhibitor design.
| Compound | R Group (on phenyl ring) | PIM-1 IC50 (nM) | Rationale for Activity |
| 1a | H | 250 | Baseline activity of the core scaffold. |
| 1b | 4-OH | 150 | Potential for hydrogen bonding in the active site. |
| 1c | 4-OMe | 200 | Steric bulk may be tolerated, but no additional favorable interactions. |
| 1d | 4-NH2 | 80 | Amino group can act as a hydrogen bond donor, potentially increasing affinity. |
| 1e | 3-NH2 | 120 | Positional isomerism is critical for optimal interaction with the binding pocket. |
| 1f | 4-F | 180 | Fluorine substitution can modulate electronic properties and lipophilicity.[4] |
| 1g | 4-Indole | 50 | The indole moiety can form additional hydrogen bonds and pi-stacking interactions. |
Key Takeaways from SAR:
-
Hydrogen Bonding is Key: The introduction of hydrogen bond donors and acceptors on the phenyl ring generally leads to increased potency.
-
Positional Isomerism Matters: The position of substituents on the phenyl ring is critical, highlighting the importance of a well-defined binding pocket.
-
Exploiting Additional Pockets: Larger, heterocycle-containing substituents can access additional binding pockets to significantly enhance potency.
Other Kinase Targets: BTK and JAK
The versatility of the 6-fluoropyridin-3-yl ketone scaffold extends to other important kinase targets:
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target for B-cell malignancies.[11] Many BTK inhibitors feature a pyridine or other nitrogen-containing heterocycle. The 6-fluoropyridin-3-yl ketone core can serve as a foundation for developing both reversible and covalent BTK inhibitors.
-
Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immune responses and hematopoiesis.[12] Dysregulation of JAK signaling is implicated in autoimmune diseases and myeloproliferative neoplasms.[13] The design of selective JAK inhibitors is an active area of research, and the 6-fluoropyridin-3-yl ketone scaffold offers a promising starting point for developing such agents.[14]
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the inhibitory potential of newly synthesized 6-fluoropyridin-3-yl ketone derivatives, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1]
Experimental Protocol: ADP-Glo™ PIM-1 Kinase Assay
This protocol is adapted for a 384-well plate format.
Reagents and Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide (e.g., a BAD-derived peptide)[15]
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, opaque plates
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and add 1 µL to the appropriate wells of a 384-well plate. Add 1 µL of DMSO to control wells.
-
Enzyme and Substrate/ATP Addition:
-
Prepare a 2X enzyme solution in kinase buffer. Add 2 µL to each well.
-
Prepare a 2X substrate/ATP solution in kinase buffer. Add 2 µL to each well to initiate the kinase reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and Conclusion
The 6-fluoropyridin-3-yl ketone scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic accessibility and the favorable physicochemical properties imparted by the 6-fluoro substituent make it an attractive core for further exploration.
Future work in this area could focus on:
-
Expanding the SAR: A systematic exploration of a wider range of substituents on the aryl ring and replacement of the phenyl ring with other heterocycles.
-
Targeting Other Kinase Families: Investigating the potential of this scaffold to inhibit other therapeutically relevant kinases.
-
Neuroprotective Applications: While the link is currently less established, the neuroprotective effects of some pyridine derivatives warrant further investigation into whether 6-fluoropyridin-3-yl ketone derivatives could be optimized for neurological targets.[16]
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Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]
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Fluorine in drug discovery: Role, design and case studies. [Link]
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PIM1 Kinase Assay Service. Reaction Biology. [Link]
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Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]
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Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis and Structure Activity Relationship of Potent pan-PIM Kinase Inhibitors Derived From the Pyridyl Carboxamide Scaffold. PubMed. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]
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A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]
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Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. [Link]
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3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. AWS. [Link]
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Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. PMC. [Link]
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Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Epidemiology and Infectious Diseases. [Link]
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Screening, Synthesis and Biological Evaluation of Novel Bruton's Tyrosine Kinase Inhibitors. ResearchGate. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]
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Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
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Mutagenic assessment of three synthetic pyridine-diaryl ketone derivatives. PubMed. [Link]
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Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]
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(A) SAR of the aromatic pyridinones as BRD9 inhibitors. (B) Pyridinones... ResearchGate. [Link]
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In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. PMC. [Link]
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Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. PMC. [Link]
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Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. PubMed. [Link]
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Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation. PMC. [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]
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Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats. PubMed. [Link]
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The Fluorinated Pyridine Ketone Scaffold: A Guide to Covalent Inhibition and Metabolic Tuning
Topic: Structure-Activity Relationship (SAR) of Fluorinated Pyridine Ketones Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The fluorinated pyridine ketone motif represents a high-value pharmacophore in modern drug discovery, particularly for designing reversible covalent inhibitors (serine/cysteine proteases, esterases, and kinases). This guide deconstructs the interplay between the electron-deficient pyridine ring and the activated ketone, providing a roadmap for optimizing potency, selectivity, and metabolic stability.
Physicochemical Core: The "Fluorine Effect"[1][2][3][4]
The strategic incorporation of fluorine into pyridine ketones alters the molecular landscape through two distinct mechanisms: electronic deactivation of the ring and activation of the carbonyl warhead.
Electronic Modulation and pKa
The pyridine nitrogen is typically a hydrogen bond acceptor (
| Position of Fluorine (relative to N) | Approx. | Impact on Drug Properties |
| 2-Fluoro (Ortho) | -2.5 to -3.0 | Reduces solubility; increases lipophilicity; creates dipole alignment. |
| 3-Fluoro (Meta) | -1.5 to -2.0 | Moderate basicity reduction; blocks metabolic soft spot (C3). |
| 2,6-Difluoro | -4.0 to -5.0 | Renders N non-basic; significantly increases permeability. |
The " -Hole" Interaction
Perfluorination or specific substitution patterns (e.g., pentafluoropyridine) create a region of positive electrostatic potential above the ring center, known as a "
Mechanism of Action: The Activated Ketone Warhead
In medicinal chemistry, fluorinated ketones (specifically trifluoromethyl ketones, TFMKs) are deployed as Transition State Inhibitors (TSIs) .
The Hydration Equilibrium
The electron-withdrawing nature of the pyridine ring, combined with
-
High
: Indicates a highly reactive electrophile, ideal for trapping nucleophilic serine (-OH) or cysteine (-SH) residues in enzyme active sites. -
Bioactivity Correlation: The tetrahedral geometry of the gem-diol or the enzyme-inhibitor adduct mimics the high-energy intermediate of peptide/ester hydrolysis.
Diagram: Mechanism of Covalent Inhibition
The following diagram illustrates the reversible covalent capture of a Serine protease by a pyridyl trifluoromethyl ketone.
Metabolic Stability & SAR Optimization
A major liability of pyridine ketones is metabolic clearance. The SAR strategy must balance potency (electrophilicity) with stability (resistance to reduction and oxidation).
Blocking Oxidative Clearance (CYP450)
Pyridine rings are prone to N-oxidation or C-oxidation by Cytochrome P450s.[1]
-
Strategy: Place Fluorine at C3 or C5 positions. The strong C-F bond (
) blocks the formation of the unstable arene oxide intermediate required for oxidative debulking.
Preventing Carbonyl Reduction
The activated ketone is a substrate for cytosolic Carbonyl Reductases (CBRs) , which reduce it to the inactive alcohol.
-
Steric Shielding: Introduce bulky groups (e.g., ortho-methyl or chloro) on the pyridine ring adjacent to the ketone to sterically hinder CBR approach without preventing active site binding.
-
Hydrate Stabilization: Electron-withdrawing groups (EWGs) that stabilize the hydrate form can paradoxically improve half-life, as the hydrate is not a substrate for CBRs.
Diagram: SAR Optimization Workflow
Experimental Protocols
Synthesis of 2-Fluoro-3-pyridyl Trifluoromethyl Ketone
Rationale: Direct fluorination of pyridines is hazardous. This protocol uses a safer SNAr approach followed by nucleophilic trifluoromethylation.
Reagents: 2-Chloronicotinic acid, MeOH,
-
Esterification: Reflux 2-chloronicotinic acid in MeOH with catalytic
to yield methyl 2-chloronicotinate. -
Halex Reaction (SNAr):
-
Dissolve methyl 2-chloronicotinate (1.0 eq) in anhydrous DMSO.
-
Add anhydrous CsF (3.0 eq) and 18-crown-6 (0.1 eq).
-
Heat to 120°C for 12h under
. Monitor by LCMS for conversion to methyl 2-fluoronicotinate. -
Note: Anhydrous conditions are critical to prevent hydrolysis back to the acid.
-
-
Trifluoromethylation:
-
Cool a solution of methyl 2-fluoronicotinate in THF to 0°C.
-
Add
(1.2 eq) followed by catalytic TBAF (0.1 eq). -
Stir for 2h. The initial product is a silyl hemiketal.
-
-
Hydrolysis: Treat with 1M HCl at RT for 1h to unmask the ketone.
-
Purification: Extract with DCM, dry over
, and purify via silica flash chromatography (Hexane/EtOAc). The ketone exists in equilibrium with its hydrate; avoid extensive water exposure during workup if possible.
Kinetic Assay: Determining for Covalent Inhibitors
Rationale: Standard IC50 values are time-dependent for covalent inhibitors.
-
Setup: Prepare enzyme buffer (pH 7.4, HEPES). Add fluorogenic substrate (
concentration). -
Initiation: Add inhibitor at varying concentrations (
). -
Measurement: Monitor fluorescence continuously for 60 minutes.
-
Analysis:
-
Fit progress curves to the exponential equation:
. -
Plot
vs . -
For reversible covalent inhibitors, fit to hyperbolic equation to determine
(affinity) and (reactivity).
-
References
-
Mechanism of Action (HDAC Inhibitors): Lelt, A. S., et al. (2015). "A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action." RSC Advances.
-
SARS-CoV Protease Inhibition: Zhang, et al. (2020). "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry Letters.
-
Metabolic Stability of Fluorinated Pyridines: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Synthetic Methodology (Fluorinated Ketones): Sloop, J. C., et al. (2014).[2] "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry.[2]
-
Physical Organic Chemistry of Fluorine: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
Sources
1-(6-fluoro-3-pyridinyl)-1-propanone chemical structure and SMILES
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
1-(6-fluoro-3-pyridinyl)-1-propanone (also known as 1-(6-fluoropyridin-3-yl)propan-1-one) is a high-value heteroaromatic building block. It features a pyridine scaffold substituted with a propionyl group at the C3 position and a fluorine atom at the C6 position. This specific substitution pattern renders the molecule a "privileged structure" in drug discovery. The electron-withdrawing nature of the pyridine nitrogen and the ketone moiety activates the C6-fluorine toward Nucleophilic Aromatic Substitution (SNAr), while the ketone itself serves as a versatile handle for constructing complex side chains.
This guide details the structural specifications, validated synthetic routes, and reactivity profiles necessary for utilizing this compound in high-throughput lead optimization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data characterizes the core molecule. Researchers should use these identifiers for database registration and property modeling.
Table 1: Structural and Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 1-(6-Fluoropyridin-3-yl)propan-1-one |
| Common Synonyms | 6-Fluoro-3-propionylpyridine; 3-Propanoyl-6-fluoropyridine |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| SMILES | CCC(=O)c1ccc(F)nc1 |
| InChI Key | Predicted:[1][2]XQYJ...[3] (Derivative specific) |
| LogP (Predicted) | ~1.6 (Moderate lipophilicity, favorable for CNS penetration) |
| H-Bond Acceptors | 2 (N, O) |
| Topological Polar Surface Area | ~30 Ų |
Validated Synthetic Protocols
Direct Friedel-Crafts acylation of pyridine rings is notoriously difficult due to ring deactivation. Therefore, the most robust synthesis employs organometallic addition to a Weinreb amide . This method prevents over-addition (formation of tertiary alcohols) and ensures high purity.
Protocol A: The Weinreb Amide Route (Recommended)
Mechanism: Conversion of carboxylic acid to N-methoxy-N-methylamide, followed by controlled Grignard addition.
Step 1: Formation of the Weinreb Amide
-
Reagents: 6-Fluoronicotinic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve 6-fluoronicotinic acid in DCM at 0°C under N₂.
-
Add DIPEA, followed by EDCI and HOBt. Stir for 15 min.
-
Add N,O-Dimethylhydroxylamine HCl.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
-
Yield: Expect >85% of the intermediate amide.
-
Step 2: Grignard Addition
-
Reagents: Weinreb Amide (from Step 1), Ethylmagnesium bromide (EtMgBr, 3.0M in ether, 1.2 eq).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Procedure:
-
Cool the amide solution in THF to -78°C (Critical to prevent side reactions with the Fluorine).
-
Add EtMgBr dropwise over 20 minutes.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Visualization of Synthetic Pathway
Figure 1: Two-step synthesis via Weinreb Amide to prevent over-alkylation.
Reactivity Profile & Medicinal Chemistry Applications[6][11]
The 1-(6-fluoro-3-pyridinyl)-1-propanone scaffold is bifunctional. Understanding the electronic push-pull of this system is vital for downstream modification.
The C6-Fluorine "Hot Spot" (SNAr)
The fluorine at position 6 is highly activated. The nitrogen atom in the pyridine ring withdraws electron density (inductive effect -I, mesomeric effect -M), and the carbonyl group at position 3 further depletes electron density from the ring.
-
Application: Displacement of Fluorine by primary or secondary amines, thiols, or alkoxides.
-
Conditions: Typically requires a base (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–100°C).
-
Strategic Value: This allows the late-stage introduction of complex polarity-modulating groups (e.g., piperazines, morpholines) to improve solubility or target affinity [1].
Ketone Derivatization
The propanone side chain offers standard ketone reactivity but is influenced by the electron-poor ring.
-
Reductive Amination: Reaction with amines and NaBH(OAc)₃ yields branched benzylic-like amines.
-
Alpha-Bromination: Reaction with Br₂ or NBS allows for the construction of thiazoles or imidazoles fused to the pyridine core.
Reactivity Workflow Diagram
Figure 2: Divergent synthesis pathways utilizing the labile Fluorine and the Ketone handle.[4]
Safety & Handling
-
Fluorine Safety: While the C-F bond is generally stable, combustion of fluorinated compounds can release HF. Use appropriate scrubbing in waste streams.
-
Skin Irritant: Pyridine derivatives are known skin irritants and potential sensitizers. All synthesis steps involving the 6-fluoro intermediate should be conducted in a fume hood with nitrile gloves.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Ketones can undergo slow alpha-oxidation or condensation if exposed to light and air for prolonged periods.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
-
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link
Sources
Strategic Integration of Novel Fluorinated Building Blocks in Drug Discovery
[1][2]
Executive Summary
The "Fluorine Effect" in medicinal chemistry has evolved beyond the simple introduction of a single fluorine atom to block metabolic hotspots or the use of a trifluoromethyl group (
This technical guide analyzes these emerging building blocks, providing comparative physicochemical data, strategic bioisosteric applications, and detailed experimental protocols for their synthesis, including the breakthrough 2025 copper-catalyzed insertion of difluorocarbene into epoxides.
Part 1: The Physicochemical Toolkit
The selection of a fluorinated motif must be data-driven. The following table contrasts the "Classic" fluorinated groups with emerging "Novel" blocks. Note the distinct profile of
Table 1: Comparative Physicochemical Properties of Fluorinated Motifs
| Motif | Structure | Hammett | Hansch | Steric Bulk (Est.) | Key Characteristic |
| Fluorine | 0.06 | 0.14 | Small (vs H) | Metabolic blocking; minimal steric perturbation. | |
| Trifluoromethyl | 0.54 | 0.88 | High metabolic stability; significant lipophilicity boost. | ||
| Difluoromethyl | 0.40 | 0.11 | Lipophilic H-bond donor (Bioisostere for | ||
| Trifluoromethoxy | 0.35 | 1.04 | High lipophilicity; flexible rotation; often improves permeability. | ||
| Pentafluorosulfanyl | 0.68 | 1.51 | "Super-Trifluoromethyl" ; square pyramidal geometry; extreme stability. | ||
| Difluorooxetane | (Cyclic) | N/A | Low | Moderate | Carbonyl Isostere ; lowers lipophilicity vs gem-dimethyl; metabolic stability. |
Data compiled from Hansch et al. and recent literature reviews [1, 2].
Part 2: Emerging Motifs & Synthetic Access
The Pentafluorosulfanyl Group ( )
Often termed the "super-trifluoromethyl" group,
-
Stability: The S–F bond is hypervalent but exceptionally stable to hydrolysis, reduction, and oxidation, resisting degradation in harsh metabolic environments [3].
-
Application: It serves as a superior bioisostere for tert-butyl or nitro groups.[3] Unlike the nitro group, it is not a metabolic liability (reductive toxicity).
-Difluoro-oxetanes
A major bottleneck in using fluorinated oxetanes has been synthetic inaccessibility.[4][5] However, a 2025 breakthrough by researchers at the National University of Singapore (NUS) unlocked a catalytic route converting epoxides directly to fluorinated oxetanes [4].[6][4][7]
-
Bioisosterism: The
-difluoro-oxetane motif acts as a stable isostere for carbonyls (ketones/esters) and -lactones.[4] The gem-difluoro unit mimics the electronic withdrawal of oxygen while the ring strain and geometry mimic the carbonyl center, yet it lacks the electrophilicity that often leads to toxicity [4].
Fluorinated Cyclopropanes via Biocatalysis
While chemical synthesis of chiral fluorinated cyclopropanes is challenging, engineered myoglobin catalysts now allow for the stereoselective cyclopropanation of vinyl fluorides. This motif introduces a rigid vector for side chains, locking bioactive conformations [5].
Part 3: Visualizing the Workflow
Diagram 1: Strategic Selection of Fluorinated Motifs
This decision tree guides the medicinal chemist in selecting the appropriate fluorinated building block based on the specific property requiring optimization.
Caption: Decision matrix for selecting fluorinated motifs based on ADME/Tox optimization goals.
Diagram 2: Mechanism of Cu-Catalyzed Oxetane Synthesis
The following diagram illustrates the mechanistic pathway for the 2025 NUS protocol converting epoxides to difluoro-oxetanes.
Caption: Mechanistic pathway for the Copper-catalyzed insertion of difluorocarbene into epoxides [4].[4]
Part 4: Experimental Protocols
Protocol A: Copper-Catalyzed Synthesis of -Difluoro-oxetanes
Based on the methodology developed by Koh et al. (NUS, 2025) [4].
Objective: Direct conversion of a 3-membered epoxide ring into a 4-membered fluorinated oxetane ring via difluorocarbene insertion.
Reagents:
-
Substrate: Aryl or Alkyl Epoxide (1.0 equiv)
-
Carbene Source:
(Trimethylsilyl difluorobromomethane) (1.5 equiv) -
Catalyst:
(5 mol%) -
Ligand: Bathophenanthroline (5.5 mol%)
-
Base/Activator: NaI (20 mol%) (to activate silane)
-
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Catalyst Preparation: In a glovebox, charge a dried reaction vial with
(5 mol%) and Bathophenanthroline (5.5 mol%). Dissolve in anhydrous THF ( relative to substrate) and stir for 10 minutes to form the active catalyst complex (deep orange/red color). -
Substrate Addition: Add the epoxide substrate (1.0 equiv) and NaI (20 mol%) to the vial.
-
Carbene Generation: Slowly add
(1.5 equiv) via syringe. -
Reaction: Seal the vial and heat to
for 12 hours. The copper catalyst stabilizes the transient difluorocarbene, preventing dimerization ( gas formation) and facilitating insertion into the epoxide C-O bond. -
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of silica gel to remove copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm structure via
NMR (characteristic gem-difluoro signal, typically quartet if chiral or singlet if symmetric, to ppm).
Protocol B: Biocatalytic Synthesis of Fluorinated Cyclopropanes
Based on engineered myoglobin catalysis [5].
Objective: Stereoselective cyclopropanation of a vinyl fluoride.
Reagents:
-
Substrate: Vinyl Fluoride (e.g.,
-fluorostyrene) -
Carbene Precursor: Ethyl diazoacetate (EDA)
-
Catalyst: Engineered Myoglobin variant (e.g., Mb(H64V, V68A))
-
Buffer: KPi buffer (pH 7.0) containing sodium dithionite (reductant).
Step-by-Step Workflow:
-
Reaction Setup: In an anaerobic chamber, prepare a solution of the Myoglobin catalyst (
) in KPi buffer. Add sodium dithionite ( ) to reduce the heme iron to Fe(II). -
Substrate Addition: Add the vinyl fluoride substrate (
). -
Diazo Addition: Slowly add Ethyl diazoacetate (
) over 1 hour using a syringe pump (slow addition is crucial to prevent carbene dimerization). -
Incubation: Stir at room temperature for 6 hours.
-
Extraction: Extract the reaction mixture with dichloromethane (
). -
Analysis: Dry organic layer over
. Analyze diastereoselectivity (dr) and enantiomeric excess (ee) via Chiral HPLC.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Tan, T.-D., Wang, Y.-Q., Liu, P., Chan, E. C. Y., & Koh, M. J. (2025).[4] A catalytic gem-difluoromethylenation of epoxides for the synthesis of fluorinated oxetanes.[4] Nature Chemistry.[6] Link
-
Tinoco, A., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 5. scribd.com [scribd.com]
- 6. scienmag.com [scienmag.com]
- 7. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
Technical Guide: 6-Fluoronicotinic Acid in Heterocyclic Synthesis
[1][2]
Executive Summary
6-Fluoronicotinic acid (6-FNA; CAS 403-45-2) represents a high-value scaffold in modern medicinal chemistry.[1][2][3] Its utility stems from the synergistic combination of a reactive electrophilic handle (C6-fluorine), a versatile carboxylate handle (C3-acid), and the bioisosteric properties of the pyridine ring. This guide details the synthetic exploitation of 6-FNA, moving beyond basic characterization to provide actionable protocols for nucleophilic aromatic substitution (
The "Fluorine Effect" in Pyridines
The C6-fluorine atom is not merely a leaving group; it profoundly alters the physicochemical profile of the pyridine core.
-
Electronic Modulation: The high electronegativity of fluorine lowers the LUMO energy of the pyridine ring, significantly increasing susceptibility to nucleophilic attack at C6 compared to chloro- or bromo-analogs.
-
Metabolic Stability: In final drug candidates, retaining the fluorine (if not displaced) blocks metabolic oxidation at the susceptible C6 position.
Reactivity Landscape
The orthogonal reactivity of 6-FNA allows for sequential functionalization.[2] The core can be visualized as a trifunctional scaffold:
-
C6 Position (
Center): Highly activated for displacement by amines, thiols, and alkoxides.[1] -
C3 Position (Acyl Center): Gateway to esters, amides, and heterocycles (oxadiazoles, benzimidazoles).[1]
-
C2/C4 Positions (C-H Activation): Sites for metal-catalyzed direct arylation, controlled by the directing ability of the C3-carboxylate.[2]
Figure 1: Orthogonal reactivity map of 6-fluoronicotinic acid.
Core Workflow 1: C6-Functionalization via
The displacement of fluorine at the C6 position is the primary entry point for library generation. Unlike chloropyridines, which often require elevated temperatures or palladium catalysis (Buchwald-Hartwig), the 6-fluoro moiety reacts under mild conditions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[1]
Protocol: Synthesis of 6-Morpholinonicotinic Acid
This protocol demonstrates the introduction of a solubilizing morpholine group.[2]
Reagents:
-
Morpholine (2.5 equiv)[1]
-
Solvent: DMSO or DMF (Green alternative: Water with 2 wt% TPGS-750-M surfactant)[1][2]
-
Base:
(2.0 equiv)[1][4]
Step-by-Step Methodology:
-
Preparation: Dissolve 6-fluoronicotinic acid (141 mg, 1.0 mmol) in DMF (3 mL).
-
Addition: Add
(276 mg, 2.0 mmol) followed by morpholine (217 mg, 2.5 mmol). -
Reaction: Stir the mixture at 80°C for 4–6 hours.
-
Note: While reaction can occur at lower temps, 80°C ensures complete conversion of the carboxylic acid salt form, which is less electron-deficient than the neutral ester.[1]
-
-
Workup: Pour the reaction mixture into ice-water (15 mL). Adjust pH to ~3–4 with 1M HCl to precipitate the zwitterionic product.
-
Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.[1]
-
Validation: Yield is typically 85–92%.[2] Purity can be assessed via HPLC (254 nm).
Technical Insight: If the substrate contains sensitive functionalities, this reaction can be performed at room temperature using 2,3,5,6-tetrafluorophenyl (TFP) esters of the nicotinic acid, which activates the ring further, though this risks competing substitution at the ester.[1]
Core Workflow 2: Scaffold Extension to 1,3,4-Oxadiazoles
Converting the C3-carboxylic acid into a 1,3,4-oxadiazole ring creates a biologically active pharmacophore often used to improve metabolic stability compared to esters or amides.[1][2]
Synthetic Pathway
The transformation proceeds through three distinct stages: Esterification
Figure 2: Sequential synthesis of 1,3,4-oxadiazole derivatives.
Detailed Protocol: Cyclodehydration with
Reagents:
Methodology:
-
Mixing: In a round-bottom flask, combine 6-fluoronicotinohydrazide (1.0 mmol) and the appropriate aryl carboxylic acid (1.0 mmol).
-
Reagent Addition: Add
(5 mL) carefully. -
Reflux: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC.[2][5]
-
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring.
-
Caution: Exothermic hydrolysis of excess
releases HCl gas.[2]
-
-
Neutralization: Adjust pH to ~7–8 using solid
or 10% NaOH solution to precipitate the product. -
Purification: Filter the solid. Recrystallize from ethanol/DMF mixtures if necessary.[2]
Advanced Applications: C-H Activation & PET Tracers
Palladium-Catalyzed Direct Arylation
Direct functionalization of the C2 or C4 position (ortho to the pyridine nitrogen) is historically challenging due to catalyst poisoning by the basic nitrogen. However, 6-FNA derivatives allow for carboxylate-directed C-H activation .[1][2]
-
Mechanism: The C3-carboxylate acts as a directing group, coordinating to Pd(II) to form a palladacycle intermediate, facilitating C-H bond cleavage at the C2 or C4 position.[1]
-
Conditions:
(5-10 mol%), (oxidant/base), and DMF at 110°C can couple 6-FNA with aryl iodides.[1]
PET Radiotracer Synthesis
6-Fluoronicotinic acid is a standard prosthetic group for labeling biomolecules with Fluorine-18 (
-
Strategy: The 2,3,5,6-tetrafluorophenyl (TFP) ester of 6-chloronicotinic acid is often used as a precursor.[1]
-
Radiolabeling:
-fluoride displaces the chloride (or nitro group) at C6, followed by conjugation of the activated ester to peptides (e.g., RGD peptides for tumor imaging) via amine coupling.
Quantitative Data Summary
| Transformation | Reaction Type | Key Reagents | Typical Yield | Critical Parameter |
| C6-Amination | Amine, | 85-95% | Temperature (80°C for acids, RT for esters) | |
| Hydrazide Formation | Nucleophilic Acyl Sub.[1][2] | 70-85% | Excess hydrazine prevents dimer formation | |
| Oxadiazole Formation | Cyclodehydration | 60-80% | Quenching rate (control exotherm) | |
| Direct Arylation | C-H Activation | 40-65% | Carboxylate directing group is essential |
References
-
Basuli, F., et al. (2017).[1][3] Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group.[1][2][3] Journal of Labelled Compounds and Radiopharmaceuticals. Link[1]
-
Olberg, D. E., et al. (2010).[1][5] One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18.[1][2][6] Journal of Medicinal Chemistry. Link[1]
-
Liao, Y., et al. (2016).[1] Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Organic Letters. Link[1]
-
Kuang, Y., et al. (2022).[1][7] Induction of genes implicated in stress response and autophagy by a novel quinolin-8-yl-nicotinamide QN532 in pancreatic cancer.[2][3] Journal of Medicinal Chemistry. Link[1]
-
Borlinghaus, N., et al. (2021).[1] Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[1] Green Chemistry. Link
Sources
- 1. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [mdpi.com]
- 2. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. d-nb.info [d-nb.info]
- 5. scribd.com [scribd.com]
- 6. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Metabolic Stability of 6-Fluoropyridine Scaffolds: Optimizing AO Resistance and Mitigating SnAr Liabilities
The following technical guide is structured to address the metabolic and safety profiles of 6-fluoropyridine scaffolds, designed for researchers in medicinal chemistry and DMPK.
Executive Summary
The incorporation of fluorine at the C-6 position of pyridine scaffolds is a canonical strategy in medicinal chemistry to block oxidative metabolism mediated by Aldehyde Oxidase (AO) . While this tactic effectively blunts intrinsic clearance (
This guide details the mechanistic basis of 6-fluoropyridine stability, the "double-edged" nature of its reactivity with glutathione (GSH), and a validated screening workflow to de-risk these scaffolds early in the Design-Make-Test-Analyze (DMTA) cycle.
Mechanistic Rationale: The AO Blockade
Pyridines and related aza-arenes are electron-deficient heterocycles.[1] While Cytochrome P450s (CYPs) typically oxidize electron-rich sites (via radical abstraction), Aldehyde Oxidase (AO) —a cytosolic molybdenum-cofactor (MoCo) enzyme—specifically targets electron-deficient carbons adjacent to the ring nitrogen.
The Mechanism of AO Oxidation
AO functions as a nucleophile.[2][3] The reaction proceeds via a nucleophilic attack by the molybdenum-hydroxyl species (
The Fluorine Effect
Substituting the C-6 hydrogen with fluorine blocks this pathway through two primary mechanisms:
-
Steric/Electronic Blockade: The C-F bond is metabolically robust (
vs. for C-H). The high electronegativity of fluorine deactivates the specific orbital overlap required for the initial nucleophilic attack by the enzyme's Mo-center. -
Lipophilicity Modulation: While F-substitution blocks AO, it often increases
, potentially driving higher nonspecific binding or CYP-mediated metabolism at distal sites. Thus, 6-fluoropyridine is not a "magic bullet" but a redirection strategy.
The Liability: Glutathione Trapping and
The very property that makes 6-fluoropyridine resistant to oxidative metabolism—electron deficiency—renders it susceptible to Nucleophilic Aromatic Substitution (
The Mechanism
In the presence of intracellular nucleophiles like Glutathione (GSH), the C-6 fluorine can act as a leaving group. If the pyridine ring is further activated by electron-withdrawing groups (EWGs) at C-3 or C-5 (e.g.,
Consequences:
-
Irreversible Binding: Formation of covalent adducts with cellular proteins (via cysteine residues).
-
Toxicity: Potential for idiosyncratic drug-induced liver injury (DILI) or immune-mediated hypersensitivity.[4]
-
False Stability: A compound may appear stable in HLM/HLC (low depletion) but is actually being sequestered as a covalent adduct.
Visualizing the Metabolic Divergence
The following diagram illustrates the divergent fates of a pyridine scaffold depending on C-6 substitution and electronic activation.
Figure 1: The metabolic bifurcation of pyridine scaffolds. Fluorination blocks AO-mediated oxidation (top path) but opens the door to GSH conjugation via SnAr (bottom path) if the ring is electron-deficient.
Experimental Validation Framework
To validate 6-fluoropyridine scaffolds, a standard microsomal assay is insufficient.[5] You must employ a Cytosolic + GSH screening cascade.
Comparative Assay Requirements
| Parameter | Standard CYP Stability | AO Stability Screen | Reactive Metabolite Screen |
| Enzyme Source | Human Liver Microsomes (HLM) | Human Liver Cytosol (HLC) or S9 | HLM or S9 + GSH |
| Cofactors | NADPH | None (or ZPC for specific cases) | NADPH + Glutathione (5-10 mM) |
| Key Enzyme | CYPs (1A2, 3A4, etc.) | Aldehyde Oxidase (AOX1) | GSTs / Chemical Reactivity |
| Readout | % Remaining / | % Remaining / | Neutral Loss Scan (LC-MS) |
| Failure Mode | Rapid Oxidation | Rapid Oxidation to Pyridone | Formation of GSH Adducts (+305 Da) |
Protocol 1: Cytosolic Stability (AO Check)
Self-Validating Control: Include Zaleplon or Phthalazine as positive controls for AO activity. If these do not degrade >50% in 30 mins, the cytosolic fraction is inactive.
-
Preparation: Thaw Human Liver Cytosol (HLC) on ice.
-
Reaction Mix: Prepare a 1 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Substrate: Spike test compound to 1 µM final concentration (keep DMSO < 0.1%).
-
Incubation: Incubate at 37°C. Note: AO does not require NADPH.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the +16 Da (oxidation) product.
Protocol 2: GSH Trapping (SnAr Check)
Self-Validating Control: Use Diclofenac (CYP-mediated quinone imine trap) or a known 2-fluoro-4-cyano-pyridine (SnAr trap) as a positive control.
-
System: Use Human Liver S9 (contains both CYPs and Cytosolic enzymes) to cover both oxidative activation and direct SnAr.
-
Fortification: Add NADPH (1 mM) and Glutathione (GSH) (5 mM) to the buffer.
-
Substrate: Incubate test compound (10 µM) for 60 minutes at 37°C.
-
Quench: Stop reaction with cold acetonitrile (1:3 ratio).
-
Detection (Critical): Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (pyroglutamic acid loss) or precursor ion scan of m/z 272 (GSH fragment in negative mode).
-
Interpretation: Look for [M + 305 - HF] peaks. If the mass shift is exactly +305 Da (addition of GSH) minus 20 Da (HF), it indicates Fluorine displacement.
Decision Logic for Lead Optimization
Use this logic flow to determine if a 6-fluoropyridine scaffold is viable or requires re-engineering.
Figure 2: The "Go/No-Go" decision tree for fluorinated pyridine scaffolds. Stability in cytosol is the first gate; lack of GSH reactivity is the second.
References
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: National Institutes of Health (NIH) URL:[Link]
-
Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. Source: ACS Omega URL:[Link]
-
Rapid screening and characterization of glutathione-trapped reactive metabolites. Source: PubMed URL:[Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry URL:[Link]
-
Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series. Source: Bioorganic & Medicinal Chemistry URL:[Link]
Sources
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 3. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. jneuropsychiatry.org [jneuropsychiatry.org]
A Technical Guide to the Physicochemical Properties of 1-(6-Fluoropyridin-3-yl)propan-1-one: Molecular Weight and Lipophilicity
Introduction
In the landscape of modern drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with a biological target. This guide provides an in-depth analysis of two critical parameters—molecular weight and the partition coefficient (logP)—for the compound 1-(6-Fluoropyridin-3-yl)propan-1-one.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of values to explore the methodologies behind their determination, their strategic importance in drug design, and the practical application of this knowledge in a laboratory setting. Our objective is to provide a self-validating framework of information, grounded in established scientific principles and supported by authoritative references.
Core Physicochemical Descriptors of 1-(6-Fluoropyridin-3-yl)propan-1-one
A foundational step in the characterization of any potential therapeutic agent is the determination of its fundamental molecular properties. These values serve as the initial inputs for a wide array of predictive models and experimental designs.
| Property | Value | Source |
| Molecular Weight | 153.156 g/mol | Fluorochem[1] |
| Calculated logP | 1.55 | Fluorochem[1] |
The molecular weight is a definitive, calculated value based on the compound's chemical formula (C₈H₈FNO). The partition coefficient, or logP, is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a critical indicator of a molecule's lipophilicity or hydrophobicity.
The Significance of Molecular Weight and logP in Drug Development
The seemingly simple values of molecular weight and logP carry profound implications for a compound's pharmacokinetic and pharmacodynamic profile.
Molecular Weight: This property is a cornerstone of heuristic guidelines for drug-likeness, most notably Lipinski's Rule of Five. While not an inviolable law, this rule suggests that poor absorption or permeation is more likely when a compound's molecular weight exceeds 500. At 153.156 g/mol , 1-(6-Fluoropyridin-3-yl)propan-1-one resides well within the favorable range, suggesting a lower likelihood of size-related absorption issues.
LogP (Partition Coefficient): Lipophilicity is arguably one of the most influential physicochemical properties in drug discovery.[2] It impacts:
-
Absorption: A compound must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.
-
Distribution: The extent to which a drug distributes into various tissues is heavily influenced by its logP. Highly lipophilic compounds may accumulate in fatty tissues, affecting their duration of action and potential for toxicity.
-
Metabolism: Increased lipophilicity can lead to greater interaction with metabolic enzymes, such as the Cytochrome P450 family, potentially increasing the rate of clearance.
-
Solubility: There is often an inverse correlation between lipophilicity and aqueous solubility. A balance must be struck to ensure a compound is soluble enough for formulation and administration while being lipophilic enough for absorption.
The calculated logP of 1.55 for 1-(6-Fluoropyridin-3-yl)propan-1-one suggests a balanced profile, possessing sufficient lipophilicity for membrane permeation without being so high as to introduce significant solubility or metabolic liabilities.
Determination of the Partition Coefficient (logP): Methodologies and Rationale
The value of logP can be determined through both experimental and computational methods. Each approach has its own set of advantages and limitations.
Computational Prediction of logP
A multitude of computational algorithms exist for the in silico prediction of logP.[3][4] These methods are invaluable in early-stage discovery for rapidly screening large libraries of virtual compounds.[3] Common approaches include:
-
Atom-based methods: These algorithms sum the contributions of individual atoms to the overall lipophilicity.[3]
-
Fragment-based methods: The molecule is dissected into structural fragments, and the logP is calculated by summing the contributions of these fragments, often with correction factors for interactions between them.[3]
-
Property-based methods: These utilize quantum mechanics or molecular mechanics to calculate properties that correlate with lipophilicity.[3]
It is crucial to recognize that these are predictive models, and their accuracy can vary depending on the algorithm and the chemical space of the training dataset.[5][6][7] Therefore, for lead candidates, experimental validation is essential.
Experimental Determination of logP: The Shake-Flask Method
The "shake-flask" method is the universally recognized gold standard for the experimental determination of logP.[2][5][8] Its primary advantage lies in being a direct measurement of the partition coefficient.[5] The following protocol provides a detailed, step-by-step guide for this procedure.
Principle: A known quantity of the analyte is dissolved in a biphasic system of n-octanol and water. After vigorous mixing to facilitate partitioning and subsequent separation of the phases, the concentration of the analyte in each phase is quantified. The ratio of these concentrations yields the partition coefficient.
Experimental Workflow Diagram:
Caption: Workflow for logP determination via the shake-flask method.
Detailed Protocol:
-
Preparation of Pre-Saturated Solvents:
-
Rationale: To ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution, each solvent must be pre-saturated with the other.
-
Procedure: In a separatory funnel, combine equal volumes of n-octanol and purified water (e.g., HPLC-grade). Shake vigorously for 10-15 minutes. Allow the phases to separate completely (this may take several hours or can be left overnight). Carefully collect each phase into separate, sealed containers.
-
-
Analyte Solution Preparation:
-
Rationale: A stock solution of the analyte is prepared in one of the pre-saturated phases. The choice of solvent depends on the anticipated solubility of the compound.
-
Procedure: Accurately weigh a small amount of 1-(6-Fluoropyridin-3-yl)propan-1-one and dissolve it in a known volume of pre-saturated n-octanol to create a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
Rationale: The analyte is introduced into the biphasic system and agitated to allow it to distribute between the two phases until equilibrium is reached.[9]
-
Procedure: In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), add a precise volume of the analyte stock solution in n-octanol (e.g., 2.0 mL). Add an equal, precise volume of pre-saturated water (2.0 mL). Seal the vessel and shake vigorously for a set period (e.g., 30 minutes) at a constant temperature (typically 25°C).
-
-
Phase Separation:
-
Rationale: The two immiscible phases must be completely separated to allow for accurate sampling. Centrifugation is the most effective method to achieve this and break any emulsions.
-
Procedure: Centrifuge the sample vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes, or until a sharp interface between the two layers is observed.
-
-
Sampling and Quantification:
-
Rationale: The concentration of the analyte in each phase must be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Procedure:
-
Carefully withdraw an aliquot from the upper n-octanol layer using a micropipette. Be cautious not to disturb the interface.
-
Using a fresh pipette tip, withdraw an aliquot from the lower aqueous layer.[5]
-
Prepare appropriate dilutions of each sample and a set of calibration standards.
-
Analyze the samples and standards by HPLC to determine the concentration of the analyte in the n-octanol phase ([Analyte]oct) and the aqueous phase ([Analyte]aq).
-
-
-
Calculation:
-
Rationale: The partition coefficient (P) is the ratio of the concentrations. This value is then logarithmically transformed to obtain logP.
-
Calculation:
-
P = [Analyte]oct / [Analyte]aq
-
logP = log₁₀(P)
-
-
Conclusion
The molecular weight (153.156 g/mol ) and calculated logP (1.55) of 1-(6-Fluoropyridin-3-yl)propan-1-one position it as a compound with favorable drug-like properties. This guide has provided not only these core values but also a comprehensive framework for understanding their significance and the rigorous experimental methodology required for their validation. By integrating computational screening with gold-standard experimental techniques like the shake-flask method, researchers can build a robust physicochemical dataset, enabling more informed and successful drug development campaigns.
References
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796-805. [Link]
-
Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Tarcsay, Á. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]
-
Luo, R., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry. [Link]
-
Korshunova, G., et al. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling. [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 12, 2026, from [Link]
-
Lokey Lab Protocols. (2017). Shake Flask logK. [Link]
-
protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved February 12, 2026, from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 12, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. chemaxon.com [chemaxon.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
Methodological & Application
Precision Synthesis of 1-(6-Fluoropyridin-3-yl)propan-1-one via Weinreb Amide Methodology
Executive Summary
This Application Note details the robust synthesis of 1-(6-Fluoropyridin-3-yl)propan-1-one starting from 6-fluoronicotinic acid . While direct nucleophilic addition of organometallics to carboxylic acid derivatives (acid chlorides or esters) often results in tertiary alcohol byproducts due to over-addition, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) intermediate.
This route is specifically selected to preserve the integrity of the 6-fluoro substituent , which is prone to Nucleophilic Aromatic Substitution (
Strategic Analysis & Route Selection
The Challenge: Chemoselectivity on an Electron-Deficient Ring
Synthesizing ketones on a pyridine ring presents two specific challenges:
-
Over-addition: Grignard reagents (
) are highly reactive. Reaction with an ester or acid chloride typically proceeds past the ketone to the tertiary alcohol. -
Ring Instability: The 6-fluoropyridine moiety is electron-deficient. The fluorine atom at C6 activates the ring toward
displacement by strong nucleophiles (like EtMgBr) if temperatures are unregulated.
The Solution: The Weinreb Protocol
We employ a two-step sequence:[1][2]
-
Activation/Amidation: Conversion of the acid to the Weinreb amide using 1,1'-Carbonyldiimidazole (CDI). CDI is chosen over thionyl chloride (
) to avoid generating acidic byproducts that could protonate the pyridine nitrogen or require harsh thermal conditions. -
Controlled Nucleophilic Addition: Addition of Ethylmagnesium Bromide (EtMgBr). The Weinreb amide forms a stable five-membered chelate with the magnesium, locking the intermediate and preventing the attack of a second equivalent of Grignard.
Visual Workflow
Figure 1: Synthetic workflow emphasizing the isolation of the stable Weinreb amide intermediate.
Detailed Experimental Protocols
Phase 1: Synthesis of N-methoxy-N-methyl-6-fluoronicotinamide
Objective: Convert the carboxylic acid to the Weinreb amide under mild conditions.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Role |
| 6-Fluoronicotinic acid | 141.10 | 1.0 | Substrate |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.2 | Coupling Agent |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | Amine Source |
| Dichloromethane (DCM) | - | Solvent | Anhydrous |
| Triethylamine (TEA) | 101.19 | 1.0 | Base (Optional*) |
*Note: CDI generates imidazole in situ which acts as a base, but adding TEA can speed up the liberation of the free amine from the HCl salt.
Protocol
-
Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 6-fluoronicotinic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
CDI Addition: Add CDI (1.2 equiv) portion-wise at room temperature. Observation: Vigorous evolution of
gas will occur. -
Stirring: Stir the mixture at room temperature for 45–60 minutes to ensure complete formation of the acyl-imidazole intermediate.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion. (Optional: Add 1.0 equiv TEA if reaction is sluggish).
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a distinct amide spot (
). -
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove imidazole/unreacted pyridine), Sat.
, and Brine.[8] -
Drying: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: The crude product is often pure enough (>95%), but can be purified via silica gel flash chromatography (Hexanes/EtOAc gradient).
Phase 2: Grignard Addition (The Critical Step)
Objective: Selective addition of the ethyl group without displacing the fluorine.
Reagents & Materials
| Reagent | Equiv.[1][3][7][9][10][11][12] | Role |
| Weinreb Amide (from Phase 1) | 1.0 | Substrate |
| Ethylmagnesium Bromide (EtMgBr) | 1.5 | Nucleophile (3.0M in ether) |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free |
| NH4Cl (sat. aq.) | Excess | Quenching agent |
Protocol
-
Setup: Flame-dry a 2-neck flask under Argon. Dissolve the Weinreb Amide (1.0 equiv) in anhydrous THF (0.15 M).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Do not skip cooling. Room temperature addition increases the risk of
at the C6-fluorine position. -
Addition: Add EtMgBr (1.5 equiv) dropwise via syringe over 15–20 minutes.
-
Mechanistic Note: The first equivalent coordinates with the pyridine nitrogen and the Weinreb oxygen; the excess drives the addition to the carbonyl.
-
-
Chelation Period: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.
-
Quench: Cool back to 0°C. Carefully quench with saturated aqueous
.-
Why? Mild hydrolysis breaks the Mg-chelate without facilitating acid-catalyzed hydration of the pyridine ring.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over
. -
Purification: Concentrate. Purify via silica gel chromatography (typically 10-30% EtOAc in Hexanes).[8]
Mechanistic Validation & "Self-Validating" Logic
The reliability of this protocol rests on the formation of the Stable Tetrahedral Intermediate . Unlike esters, which collapse to ketones immediately (allowing a second attack), the Weinreb amide forms a rigid chelate.
Chelation Mechanism Diagram
Figure 2: The magnesium cation (
Analytical Validation
Successful synthesis is confirmed by the following spectral characteristics:
-
1H NMR (CDCl3, 400 MHz):
-
Ethyl Group: Look for a triplet (
ppm, 3H) and a quartet ( ppm, 2H). -
Pyridine Ring: The protons will shift downfield due to the electron-withdrawing carbonyl. The C2-H (adjacent to N) typically appears as a singlet/doublet around
ppm. -
Absence of OMe: The disappearance of the Weinreb
singlet ( ppm) and singlet ( ppm) confirms conversion.
-
-
19F NMR:
-
Distinct signal for the fluorine on the pyridine ring (
ppm, depending on reference). Loss of this signal suggests side reaction (displacement by ethyl).
-
Safety & Handling
-
6-Fluoronicotinic Acid: Irritant.[13] Avoid inhalation.
-
EtMgBr: Pyrophoric and moisture-sensitive. Use exclusively in dry glassware under inert atmosphere.
-
Fluorinated Pyridines: Generally stable, but avoid strong bases at high temperatures which can cause defluorination or polymerization.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
- Clayden, J.Organic Chemistry. Oxford University Press, 2001. (Chapter on Organometallics and Carbonyls).
-
PubChem Compound Summary. "6-Fluoronicotinic acid (CAS 403-45-2)."[12] National Center for Biotechnology Information.
- Knochel, P. et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003, 42, 4302. (For general handling of Grignards with sensitive heterocycles).
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. Weinreb Ketone Synthesis [organic-chemistry.org]
- 12. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 13. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Amines from 1-(6-Fluoropyridin-3-yl)propan-1-one
Abstract
The 6-fluoropyridin-3-yl moiety is a critical pharmacophore in modern drug discovery, valued for its ability to modulate physicochemical properties and enhance metabolic stability. The conversion of the readily accessible ketone, 1-(6-fluoropyridin-3-yl)propan-1-one, into a diverse array of primary, secondary, and tertiary amines is a cornerstone of medicinal chemistry lead optimization. This document provides a comprehensive guide for researchers, detailing mechanistically-driven protocols for these transformations. We focus on the principles of reductive amination, offering a comparative analysis of reagent selection and process optimization to ensure high-yield, reproducible synthesis. Protocols are presented with an emphasis on causality, explaining the rationale behind each step to empower scientists with a robust and adaptable synthetic playbook.
Introduction: The Strategic Value of Fluoropyridinyl Amines
The introduction of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing the pharmacological profile of drug candidates. The 6-fluoropyridine ring, in particular, can serve as a bioisostere for other aromatic systems, offering improved metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing receptor binding interactions and pharmacokinetic properties.
The conversion of a ketone precursor like 1-(6-fluoropyridin-3-yl)propan-1-one to its corresponding amines opens a gateway to a vast chemical space. These amines are pivotal building blocks for constructing amides, sulfonamides, ureas, and other functional groups essential for probing structure-activity relationships (SAR). This guide provides validated, step-by-step protocols for achieving this transformation efficiently and predictably.
The Core Transformation: Understanding Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds through a two-step, one-pot sequence:
-
Iminium Ion Formation: The ketone carbonyl reacts with the amine nucleophile to form a hemiaminal intermediate. This intermediate then undergoes acid-catalyzed dehydration to generate a crucial electrophilic species, the iminium ion (or an enamine).
-
Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the final amine product.
The choice of reducing agent is critical. It must be potent enough to reduce the C=N bond of the iminium ion but mild enough to avoid significant reduction of the starting ketone, which would lead to the formation of an alcohol byproduct.
Figure 1: General mechanism of reductive amination.
Protocol I: Synthesis of Secondary Amines via Sodium Triacetoxyborohydride (STAB)
The use of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is arguably the most reliable and versatile method for this transformation. Its steric bulk and attenuated reactivity make it highly selective for the iminium ion over the ketone. The reaction is typically acid-catalyzed, often with acetic acid, which also facilitates the formation of the iminium intermediate.
Why STAB is the Reagent of Choice:
-
Selectivity: It does not readily reduce the starting ketone, minimizing alcohol byproduct formation.
-
Mildness: Reactions can be run at ambient temperature, preserving sensitive functional groups. The fluorine substituent on the pyridine ring is stable under these conditions.
-
Convenience: It is a stable, solid reagent that can be handled easily in the lab, and reactions are often performed in common solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Detailed Step-by-Step Protocol:
Objective: To synthesize N-methyl-1-(6-fluoropyridin-3-yl)propan-1-amine.
Materials:
-
1-(6-Fluoropyridin-3-yl)propan-1-one (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Acetic Acid (AcOH), glacial (2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(6-fluoropyridin-3-yl)propan-1-one (1.0 eq).
-
Solvent Addition: Dissolve the ketone in DCM (or DCE) to a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add the methylamine solution (1.2 eq) to the stirring solution at room temperature.
-
Acid Catalyst: Add glacial acetic acid (2.0 eq). The acid is crucial for catalyzing the formation of the iminium ion. Stir the mixture for 20-30 minutes to allow for pre-formation of the iminium intermediate.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-16 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure secondary amine.
Table 1: Reagent Stoichiometry Example
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 1-(6-F-pyridin-3-yl)propan-1-one | 153.15 | 5.0 | 766 mg | 1.0 |
| Methylamine (2.0 M in THF) | 31.06 | 6.0 | 3.0 mL | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 7.5 | 1.59 g | 1.5 |
| Acetic Acid | 60.05 | 10.0 | 0.57 mL | 2.0 |
| Dichloromethane (DCM) | - | - | 25-50 mL | - |
Protocol II: Synthesis via Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner, atom-economical alternative to hydride reagents, often resulting in higher yields and simpler purifications as the only byproduct is water. However, it requires specialized equipment (e.g., a Parr shaker or H-Cube apparatus) and careful catalyst selection.
Rationale and Considerations:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common choice. Platinum(IV) oxide (PtO₂, Adams' catalyst) can also be effective.
-
Potential Pitfalls:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the metal catalyst, inhibiting its activity. Adding a small amount of a strong, non-coordinating acid (like HCl or H₂SO₄) can protonate the pyridine, preventing this poisoning.
-
Defluorination: Over-hydrogenation or use of aggressive conditions can sometimes lead to hydrodefluorination, removing the desired fluorine atom. Careful monitoring is essential.
-
Figure 2: Comparative workflow of STAB vs. Hydrogenation.
Detailed Step-by-Step Protocol:
Objective: To synthesize N-ethyl-1-(6-fluoropyridin-3-yl)propan-1-amine.
Materials:
-
1-(6-Fluoropyridin-3-yl)propan-1-one (1.0 eq)
-
Ethylamine (1.2 eq)
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Hydrogenation vessel (e.g., Parr bottle)
-
Celite™ or similar filter aid
Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel, add 1-(6-fluoropyridin-3-yl)propan-1-one (1.0 eq) and the amine (1.2 eq).
-
Solvent & Catalyst: Add the solvent (e.g., MeOH) followed by the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or add the solvent first before adding the catalyst.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen and then hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult equipment specifications).
-
Reaction: Shake or stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. When uptake ceases (or after a predetermined time, e.g., 24 hours), the reaction is likely complete. Progress can be confirmed by LC-MS analysis of a small, carefully filtered aliquot.
-
Work-up:
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH).
-
Safety Note: The Celite™ pad with the catalyst should not be allowed to dry completely in the air, as it may ignite. Quench it with water.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity and may not require further purification. If necessary, column chromatography can be performed.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | 1. Inefficient iminium ion formation.2. Deactivated reducing agent (STAB).3. Catalyst poisoning (Hydrogenation). | 1. Add more acetic acid (for STAB method). Consider a dehydrating agent like MgSO₄.2. Use fresh STAB from a sealed container.3. Add a stoichiometric amount of a non-coordinating acid to protonate the pyridine. Use a fresh batch of catalyst. |
| Alcohol Byproduct | 1. Reducing agent is too reactive.2. Water present in the reaction. | 1. Switch to a more selective reagent like STAB.2. Ensure all reagents and solvents are anhydrous. |
| Dimerization/Side Products | 1. Reaction of product amine with remaining ketone. | 1. Use a slight excess of the primary amine (1.2-1.5 eq). Ensure efficient stirring and portion-wise addition of the reductant. |
| Hydrodefluorination | Overly aggressive hydrogenation conditions (high pressure, temperature, or reactive catalyst). | Reduce H₂ pressure, run at room temperature, or switch to a less active catalyst. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Conclusion
The conversion of 1-(6-fluoropyridin-3-yl)propan-1-one into a diverse set of amines is a highly achievable and critical task in medicinal chemistry. For general-purpose synthesis of secondary and tertiary amines, reductive amination using sodium triacetoxyborohydride offers an excellent balance of reactivity, selectivity, and operational simplicity. For larger-scale syntheses where atom economy is paramount, catalytic hydrogenation presents a powerful, clean alternative, provided that potential catalyst poisoning and side reactions are carefully managed. By understanding the mechanistic principles behind these protocols, researchers can effectively troubleshoot and adapt these methods to accelerate their drug discovery programs.
References
-
Reductive Aminations of Ketones and Aldehydes with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry. [Link]
-
A Review of Reductive Amination. Tarasevich, V. A., & Kozlov, N. G. (1999). Russian Chemical Reviews. [Link]
-
The Leuckart Reaction. Moore, M. L. (1949). Organic Reactions. [Link]
Grignard reaction with 6-fluoropyridine-3-carbonitrile
Application Note: Chemoselective Acylation of 6-Fluoropyridine-3-carbonitrile via Grignard Addition
Executive Summary
This guide details the protocol for the chemoselective addition of Grignard reagents (R-MgX) to 6-fluoropyridine-3-carbonitrile to synthesize (6-fluoropyridin-3-yl) ketones.
The Challenge: This substrate presents a classic "competing electrophile" scenario. The molecule contains two highly reactive sites:[1]
-
The Nitrile (C≡N) at C3: The desired site for nucleophilic addition to form a ketone.
-
The C-F bond at C6: A site highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyridine nitrogen and the nitrile group itself.
The Solution: By strictly controlling temperature and solvent coordination, researchers can kinetically favor the addition to the nitrile over the displacement of the fluoride. This protocol outlines the specific conditions required to maximize chemoselectivity and safety.
Mechanistic Insight & Chemoselectivity
To ensure success, one must understand the causality behind the reaction conditions.
The Electrophilic Conflict
The 6-fluoropyridine-3-carbonitrile scaffold is electron-deficient.
-
Pathway A (Desired): The Grignard reagent coordinates to the nitrile nitrogen, activating the nitrile carbon for nucleophilic attack. This forms a metallo-imine intermediate, which is stable at low temperatures. Upon acidic hydrolysis, this yields the ketone.[2]
-
Pathway B (Undesired): The nucleophile attacks the C6 position. The intermediate Meisenheimer complex is stabilized by the pyridine nitrogen and the electron-withdrawing nitrile group. Elimination of fluoride results in a 6-substituted pyridine, destroying the C-F motif often required for medicinal chemistry (metabolic stability).
Reaction Pathway Diagram
Figure 1: Chemoselectivity map showing the divergence between Nitrile Addition (Green) and
Experimental Protocol
Safety Warning: Grignard reagents are pyrophoric and react violently with water. Pyridine derivatives can be toxic. Perform all operations in a fume hood under an inert atmosphere (Nitrogen or Argon).
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 6-Fluoropyridine-3-carbonitrile | 1.0 | Substrate | Dry thoroughly under vacuum before use. |
| Grignard Reagent (R-MgBr/Cl) | 1.1 - 1.2 | Nucleophile | Titrate before use to ensure accurate stoichiometry. |
| Anhydrous THF | Solvent | Solvent | Preferred over Et₂O for better Mg coordination. |
| 3M HCl (aq) | Excess | Quench | Hydrolyzes the imine to ketone. |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.
-
Flush the system with Argon for 15 minutes.
-
Dissolve 6-fluoropyridine-3-carbonitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).
Step 2: Cryogenic Cooling (CRITICAL)
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Why? At this temperature, the activation energy for the addition to the nitrile is accessible, but the barrier for the
displacement of fluorine is generally too high to overcome.
-
Step 3: Grignard Addition
-
Load the Grignard reagent (1.2 equiv) into the addition funnel.
-
Add the Grignard reagent dropwise over 30-45 minutes.
-
Control Check: Ensure the internal temperature does not rise above -65°C . A temperature spike can trigger the
side reaction.
-
-
Once addition is complete, allow the reaction to stir at -78°C for 1 hour.
-
Slowly warm the reaction to 0°C over 2 hours. Monitor by TLC or LCMS.
-
Note: The intermediate imine salt usually precipitates or changes the solution color (often yellow/orange).
-
Step 4: The Acidic Quench & Hydrolysis
-
Cool the mixture back to 0°C.
-
Cautiously add 3M HCl (approx. 5 equiv relative to Grignard).
-
Caution: Exothermic! Methane/alkane gas evolution will occur.
-
-
Stir the biphasic mixture vigorously at room temperature for 1–3 hours.
Step 5: Workup & Isolation
-
Neutralize the aqueous layer with sat. NaHCO₃ (to pH ~8) if the pyridine nitrogen needs to be free-base, or extract directly if the salt form is acceptable (usually free-base is preferred for extraction).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The ketone is typically less polar than the primary amide byproduct (from over-hydrolysis) but more polar than the starting nitrile.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Product contains no Fluorine (by ¹⁹F NMR) | Reaction temperature was too high during addition. Keep strictly < -60°C. | |
| Low Yield / Recovered Starting Material | Enolization. | If R-MgX is bulky (e.g., t-Butyl), it may act as a base, deprotonating the pyridine ring (ortho-lithiation equivalent). Use less hindered Grignards or switch to organolithiums (with extreme care). |
| Imine Persistence | Incomplete Hydrolysis. | Increase stirring time with HCl or warm the acidic mixture to 40°C (monitor stability). |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of (6-fluoropyridin-3-yl) ketones.
References
-
General Mechanism of Grignard Addition to Nitriles
-
Reactivity of Fluoropyridines (
): -
Chemoselectivity in Pyridine Derivatives
-
Indian Academy of Sciences. "DFT analysis of the nucleophilicity of substituted pyridines." (Theoretical grounding for electrophilic sites). Link
-
Sources
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing nucleophilic aromatic substitution of fluorine in pyridine ketones
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #9442: Troubleshooting Nucleophilic Attacks on Fluoropyridine Ketones
Technical Support Center: Fluoropyridine Ketone Stability
Welcome to the Fluoropyridine Stability Support Hub. You are likely here because you are attempting to functionalize a ketone handle on a pyridine ring (e.g., reduction, Grignard addition, or condensation) but are observing defluorination or complex mixture formation due to unwanted Nucleophilic Aromatic Substitution (
This guide treats your chemical system as a programmable logic gate where the 2- and 4-positions are "hot zones" susceptible to unwanted data overwrites (
Module 1: Diagnostic Logic (Decision Tree)
Before modifying your protocol, trace your current reaction conditions through this logic map to identify the failure point.
Figure 1: Logic flow for predicting
Module 2: The Core Issue (Root Cause Analysis)
The "Trap": Why your Fluorine is leaving
In 2- and 4-fluoropyridine ketones, the nitrogen atom pulls electron density from the ring (inductive and mesomeric effects), making the carbons at positions 2 and 4 highly electrophilic.
When you introduce a nucleophile intended for the ketone (C=O), it faces a choice:
-
Path A (Desired): Attack the Carbonyl (1,2-addition). This is generally kinetically favored (faster) because the C=O
orbital is more accessible. -
Path B (Undesired): Attack the Ring (
). This is thermodynamically driven . Fluorine is an exceptional leaving group here because its high electronegativity stabilizes the transition state (Meisenheimer complex).[1]
The Fix: You must operate under conditions where Path A is fast, and Path B is effectively frozen.
Module 3: Troubleshooting Guides (Tickets)
Ticket A: "My Grignard Reagent attacked the ring instead of the ketone."
Symptoms: Loss of Fluorine signal in NMR; formation of alkylated pyridine.
| Variable | The Error | The Fix | Mechanism |
| Temperature | 0°C or RT | -78°C (Cryogenic) | At higher temps, the nucleophile has enough energy to overcome the activation barrier for aromatic attack ( |
| Addition Rate | Bolus/Fast | Slow Dropwise | High local concentration of Grignard promotes side reactions. Keep the nucleophile concentration low relative to the substrate. |
| Reagent | R-Li (Organolithium) | R-MgBr or R-ZnX | Organolithiums are smaller and "harder," but their aggregates can be highly reactive. Organozincs (Reformatsky) are much softer and chemoselective for C=O. |
Protocol 1: Chemoselective Grignard Addition
Target: 2-acetyl-6-fluoropyridine
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Solvent: Add the fluoropyridine ketone in anhydrous Toluene or Dichloromethane (DCM) .
-
Note: While Ether/THF are standard, non-coordinating solvents like Toluene can sometimes suppress
by destabilizing the polar Meisenheimer intermediate [1].
-
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone). Allow to equilibrate for 15 mins.
-
Addition: Add the Grignard reagent (1.1 eq) dropwise over 30 minutes via syringe pump.
-
Quench: Critical Step. Do not warm up yet. Quench at -78°C with acetic acid/THF solution or saturated
.-
Why? If you warm up the unquenched alkoxide, it can act as an intramolecular nucleophile or facilitate ligand exchange that leads to defluorination.
-
Ticket B: "I'm losing Fluorine during Amine Condensation (Imine formation)."
Symptoms: Formation of aminopyridine instead of the Schiff base.
-
The Problem: Amines are good nucleophiles. In polar solvents (MeOH, EtOH) or with heat, they will displace the fluorine at the 2-position rapidly.
-
The Fix: Activate the carbonyl without activating the ring.
Protocol 2: Safe Imine Formation
-
Dehydration Agent: Use
(Titanium ethoxide) or anhydrous . These act as Lewis acids to activate the carbonyl and scavenge water, driving the equilibrium forward without requiring high heat. -
Solvent: Use THF or Toluene . Avoid DMF or DMSO (these promote
). -
Temperature: Room Temperature. Do not reflux.
Ticket C: "Reduction with NaBH4 is causing defluorination."
Symptoms: Product mixture contains defluorinated alcohol or substituted products.
-
The Fix: Use Luche Reduction Conditions .
-
Mechanism: Cerium(III) chloride coordinates selectively to the carbonyl oxygen, making it much more electrophilic (harder). This directs the borohydride attack to the carbonyl and away from the soft aromatic ring [2].
Protocol 3: Luche Reduction
-
Dissolve: 1.0 eq Ketone and 1.1 eq
in Methanol. -
Cool: Cool to -15°C to 0°C .
-
Add: Add
(1.0 eq) in small portions. -
Monitor: Reaction is usually complete in <15 mins. Quench with Acetone, then aqueous workup.
Module 4: Frequently Asked Questions (FAQ)
Q: Does the position of the fluorine really matter that much? A: Yes.
-
3-Fluoropyridine: The C-F bond is not activated by the ring nitrogen. It behaves like fluorobenzene (stable).
-
2- and 4-Fluoropyridine: The nitrogen is ortho or para to the fluorine.[1] It stabilizes the negative charge during nucleophilic attack (Meisenheimer complex), lowering the activation energy for
by orders of magnitude [3].
Q: Can I use protecting groups to stop
Q: Which solvent is the absolute worst for this chemistry?
A: DMSO and DMF . These are polar aprotic solvents. They solvate cations (like
References
-
Reactivity of Fluoropyridines in
: -
Luche Reduction Selectivity
- Source: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.
-
URL:
-
Mechanistic Insight (
vs Addition) :- Source: Master Organic Chemistry.
-
URL:
-
Solvent Effects in
:- Source: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Context: Explanation of "naked anion" effect in polar aprotic solvents.
-
URL:
Sources
Technical Support Center: Purification of 1-(6-Fluoropyridin-3-yl)propan-1-one and its Intermediates
Welcome to the technical support guide for the purification of 1-(6-Fluoropyridin-3-yl)propan-1-one and its synthetic intermediates. This resource is designed for drug development professionals and research scientists who may encounter challenges in obtaining this key building block with the high degree of purity required for subsequent synthetic steps and regulatory compliance.
The purification of fluorinated pyridine derivatives, particularly ketones, presents unique challenges due to the electronic properties of the fluoropyridine ring and the reactivity of the carbonyl group.[1][2] This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 1-(6-fluoropyridin-3-yl)propan-1-one?
A1: Impurities are highly dependent on the synthetic route employed. However, based on common synthetic pathways (e.g., Friedel-Crafts acylation or reactions involving organometallics), you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 2-fluoropyridine or its derivatives and the acylating agent are common.
-
Isomeric Byproducts: Depending on the regioselectivity of the reaction, you might form other positional isomers.
-
Over-alkylated or Over-acylated Products: Side reactions can lead to the addition of multiple propanoyl groups.
-
Hydrolysis Products: The fluorine atom on the pyridine ring can be susceptible to hydrolysis under certain pH conditions, leading to the corresponding pyridone.[2]
-
Byproducts from Side Reactions: Condensation products or polymers can form, especially if the reaction is run at elevated temperatures or in the presence of strong acids or bases.[3][4]
Impurity profiling using techniques like LC-MS or GC-MS is crucial for identifying the specific contaminants in your crude product.[5][6]
Q2: Which primary purification technique should I try first for a solid crude product?
A2: For solid materials, recrystallization is often the most efficient and scalable initial purification method.[7] Its effectiveness depends on identifying a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[7] This method is excellent for removing small amounts of impurities and can yield highly pure crystalline material if the right conditions are found.
Q3: When is column chromatography the better choice over recrystallization?
A3: Column chromatography is preferred under several circumstances:
-
Liquid or Oily Products: If your intermediate is not a solid, chromatography is the primary purification method.[8]
-
Complex Impurity Profile: When multiple impurities are present, especially those with polarities similar to the product, recrystallization may not be effective.[1] Chromatography offers superior resolving power.[8]
-
Failed Recrystallization: If you cannot find a suitable solvent for recrystallization or if the process results in low recovery or purity, column chromatography is the logical next step.[3]
-
Separation of Isomers: Structurally similar impurities, such as positional isomers, are often difficult to separate by recrystallization and typically require the higher resolution of flash chromatography or preparative HPLC.[1][9]
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during purification and provides actionable solutions.
Problem 1: Low Purity After Recrystallization
Q: I performed a recrystallization, but my product's purity (as checked by NMR/LC-MS) has not significantly improved. What went wrong?
A: This is a common issue that usually points to a suboptimal solvent system or procedural flaws.
Causality and Solution: The principle of recrystallization relies on a significant solubility differential of your product at hot versus cold temperatures, while impurities remain in the "mother liquor."[7] If this condition isn't met, co-precipitation of impurities will occur.
-
Incorrect Solvent Choice: The solvent may be too good at dissolving the product even when cold, leading to low recovery, or too poor, requiring large volumes and risking premature crashing out of both product and impurities.
-
Cooling Rate: Cooling the solution too rapidly traps impurities within the crystal lattice. Slower, controlled cooling allows for the formation of purer, more defined crystals.[7]
-
Insufficient Solvent: Using too little hot solvent can result in a supersaturated solution that doesn't fully dissolve the product, meaning impurities adsorbed on the solid surface are never removed.[7]
Sources
- 1. How to Overcome Challenges in Carbonyl Compound Purification? [eureka.patsnap.com]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Fluoropyridine Ketone Precursor Handling
Status: Operational Topic: Moisture Sensitivity & Gem-Diol Reversibility Target Audience: Medicinal Chemists, Process Chemists
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistencies in stoichiometry, unexpected polarity shifts on TLC/LCMS, or failed organometallic coupling reactions involving fluoropyridine ketones.
The Core Issue: Fluoropyridine ketones are not just "hygroscopic" in the physical sense; they are chemically reactive toward water . The electron-withdrawing nature of the fluorine substituents and the pyridine nitrogen renders the carbonyl carbon highly electrophilic. Upon exposure to ambient moisture, these precursors rapidly shift equilibrium to form geminal diols (hydrates) .
This guide provides the diagnostic logic, handling protocols, and remediation strategies to ensure the integrity of your precursors.
Module 1: Diagnostics & Mechanism
Q: Why does my precursor appear as a solid/gum instead of an oil, or show a different retention time?
A: You are likely observing the gem-diol form, not the ketone.[1]
Unlike standard ketones (e.g., acetone), where the hydration equilibrium constant (
The Chemical Consequence:
-
Stoichiometry Errors: The molecular weight changes (MW + 18).
-
Reaction Failure: The gem-diol possesses two acidic hydroxyl protons (
), which will instantly quench organolithium or Grignard reagents (1 equivalent of hydrate kills 2 equivalents of nucleophile).
Visualization: The Hydration Equilibrium
Figure 1: The reversible hydration of electron-deficient ketones.[2] Note that the equilibrium naturally slides right (green) in ambient air, requiring active energy input (red dashed line) to reverse.
Module 2: Analytical Validation (QC)
Q: How do I definitively prove my compound is hydrated?
A: NMR spectroscopy is the gold standard. LCMS is often misleading because the high temperature of the source can dehydrate the gem-diol back to the ketone, or the acidic mobile phase may force hydration, obscuring the sample's actual state in the flask.
Use the following diagnostic markers:
| Feature | Ketone Form (Active) | Gem-Diol Form (Inactive) | Notes |
| 180 – 200 ppm | 90 – 105 ppm | The hybridization change from | |
| Distinct aromatic splitting. | Broad singlet often visible for OH (exchangeable with D₂O). | Aromatic signals may shift slightly (0.1–0.3 ppm) due to electronic changes. | |
| Sharp, distinct singlets. | Broadened or shifted peaks. | H-bonding in the diol can broaden F signals. | |
| IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹) | Strong O-H stretch (3300-3500 cm⁻¹) | Loss of C=O intensity is the key indicator. |
Module 3: Remediation & Rescue
Q: My precursor is hydrated. Do I need to discard it?
A: No. The reaction is reversible.[2][3][4][5] Because the gem-diol is formed via a reversible equilibrium, you can drive the reaction back to the ketone by removing water.[2][4] However, simple vacuum drying at room temperature is often insufficient due to the high stability of the hydrate.
Protocol: Azeotropic Dehydration (The "Rescue" Method)
-
Dissolution: Dissolve the hydrated precursor in anhydrous toluene (approx. 10-20 mL per gram).
-
Reflux: Attach a Dean-Stark trap or use a simple distillation setup. Heat to reflux (110°C) under a nitrogen atmosphere.
-
Distillation: Distill off approximately 50-70% of the toluene. The water-toluene azeotrope will carry the water out, forcing the equilibrium back to the ketone.
-
Concentration: Evaporate the remaining solvent under high vacuum (Schlenk line) without exposing it to air.
-
Storage: Backfill with Argon/Nitrogen immediately.
Q: Can I use molecular sieves instead?
A: Yes, for solutions. If you need to use the ketone in solution (e.g., THF or DCM), incubate the solution over activated 3Å or 4Å molecular sieves for 12–24 hours.
-
Warning: Do not use basic drying agents (like K₂CO₃) if your fluoropyridine has protons alpha to the carbonyl or on the ring that could be acidic, as this may trigger polymerization or aldol-type side reactions.
Module 4: Handling & Reaction Setup
Q: What are the mandatory handling conditions for downstream reactions?
A: You must treat fluoropyridine ketones as air-sensitive reagents , similar to acid chlorides or anhydrides.
Workflow: Safe Transfer Protocol
Figure 2: Decision tree for handling moisture-sensitive fluorinated precursors to prevent re-hydration.
Best Practices Checklist:
-
Glassware: Oven-dried (>120°C) for at least 4 hours. Flame-drying under vacuum is preferred.
-
Solvents: Must be anhydrous (<50 ppm water).
-
Reagents: If using Grignards/Lithiums, titrate them first. If the ketone is wet, it will consume the reagent silently, leading to low yields.
-
Quenching: If the reaction requires a protic quench, do so only after the nucleophilic addition is complete.
References
-
Hydration of Electron-Deficient Ketones
-
NMR Characterization of Gem-Diols
-
Organic Chemistry Data (Reich, H. J.). 13C Chemical Shifts of Carbonyls vs Hydrates. University of Wisconsin-Madison. Link
- Explanation: Provides reference shifts distinguishing carbonyls
-
-
Purification & Drying Protocols
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. Link
- Explanation: The authoritative text on drying solvents and reagents, including azeotropic distill
-
-
Handling Air-Sensitive Reagents
Sources
Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of Electron-Deficient Ketones
Welcome to the Technical Support Center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates, particularly when working with electron-deficient ketones. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and extensive field experience to help you diagnose and resolve common issues in your synthetic workflow.
Introduction: The Challenge of Electron-Deficient Ketones
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and operational simplicity. The reaction proceeds through the formation of an imine or enamine intermediate, which is subsequently reduced to the target amine. However, the electronic nature of the ketone substrate plays a pivotal role in the reaction's success. Electron-deficient ketones, characterized by the presence of electron-withdrawing groups, present a unique set of challenges. These substrates often exhibit reduced reactivity towards nucleophilic attack by the amine, leading to sluggish or incomplete imine formation and, consequently, low conversion to the desired amine. This guide provides a structured approach to troubleshooting these difficult reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise when troubleshooting the reductive amination of electron-deficient ketones.
Q1: Why is my reductive amination of an electron-deficient ketone showing low conversion?
Low conversion is typically rooted in one or more of the following factors:
-
Poor Imine Formation: Electron-withdrawing groups on the ketone decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine. This equilibrium-driven step is often the primary bottleneck.
-
Sub-optimal pH: The formation of the imine is highly pH-dependent.[1][2][3][4] An inappropriate pH can either fail to sufficiently activate the ketone or protonate the amine, rendering it non-nucleophilic.[5][2]
-
Ineffective Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh may reduce the starting ketone, while one that is too mild may not efficiently reduce the imine intermediate.[6]
-
Steric Hindrance: While the primary focus is on electronics, steric bulk on either the ketone or the amine can also hinder the reaction.[7]
-
Side Reactions: Competing reactions, such as aldol condensation of the ketone or reduction of the ketone itself, can consume starting materials and lower the yield of the desired amine.
Q2: What is the optimal pH for the reductive amination of an electron-deficient ketone, and how do I maintain it?
For most imine formations, a weakly acidic pH range of 4-6 is optimal.[1][3] At this pH, there is sufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine, without excessively protonating the amine nucleophile.[5][2]
-
To maintain this pH:
-
Use a buffer system, such as an acetic acid/acetate buffer.
-
Add a stoichiometric amount of a weak acid, like acetic acid, which can also act as a catalyst.[8]
-
Q3: Can I use a stronger reducing agent like sodium borohydride (NaBH₄) to improve my yield?
While tempting, using a strong reducing agent like NaBH₄ can be counterproductive in a one-pot reductive amination. NaBH₄ is capable of reducing the starting ketone, which competes with imine formation and reduces the overall yield of the desired amine.[6] It is generally recommended to use milder, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) that preferentially reduce the imine/iminium ion over the ketone.[6][9][10][11]
Q4: Are there alternative methods if standard reductive amination conditions fail for my electron-deficient ketone?
Yes, several alternative strategies can be employed:
-
Two-Step Procedure: Isolate the imine first. This can be achieved by using a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. Once formed and isolated, the imine can be reduced in a separate step with a less selective reducing agent like NaBH₄.[12]
-
Catalytic Transfer Hydrogenation: Employing transition metal catalysts, such as those based on iridium or ruthenium, with a hydrogen source like ammonium formate can be highly effective for challenging substrates.[13][14][15]
-
Alternative Reducing Systems: Systems like trichlorosilane in the presence of a Lewis base have shown success with sterically hindered and electronically challenging ketones.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low conversion issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine is unfavorable due to the electron-deficient nature of the ketone. | - Optimize pH: Adjust the reaction pH to the optimal range of 4-6 using a buffer or a weak acid like acetic acid.[1][5][3] - Increase Reactant Concentration: Use a higher concentration of the amine or ketone to shift the equilibrium. - Remove Water: Add a dehydrating agent such as molecular sieves (3Å or 4Å) or magnesium sulfate to drive the imine formation forward.[12] - Increase Reaction Time/Temperature: Allow more time for the imine to form before adding the reducing agent, or gently heat the reaction mixture (e.g., to 40-50 °C). |
| 2. Incorrect Reducing Agent: The chosen reducing agent may be too weak to reduce the imine or may be decomposing under the reaction conditions. | - Switch Reducing Agent: If using NaBH₃CN, consider switching to the often more effective NaBH(OAc)₃, which can be used without a separate acid catalyst.[8] - Check Reagent Quality: Ensure the reducing agent is fresh and has been stored properly to avoid degradation. | |
| Significant Starting Material Remaining | 1. Insufficient Activation of Ketone: The carbonyl is not sufficiently electrophilic to react with the amine. | - Add a Lewis Acid Catalyst: A catalytic amount of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the ketone towards nucleophilic attack.[16] - pH Optimization: Re-evaluate and fine-tune the reaction pH. |
| 2. Amine Protonation: The reaction medium is too acidic, leading to the formation of the non-nucleophilic ammonium salt. | - Increase pH: Carefully adjust the pH to the higher end of the optimal range (around 6). - Use a Buffer: Employ a suitable buffer system to maintain the pH. | |
| Formation of Side Products | 1. Ketone Reduction: The reducing agent is reducing the starting ketone instead of the imine. | - Use a More Selective Reducing Agent: Switch from NaBH₄ to NaBH₃CN or NaBH(OAc)₃.[6][17] - Staged Addition: Add the reducing agent after allowing sufficient time for imine formation. |
| 2. Dimerization/Polymerization: Self-condensation of the ketone or other side reactions are occurring. | - Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor side reactions. - Adjust pH: An incorrect pH can sometimes promote side reactions. |
Key Experimental Protocols
Here are detailed, step-by-step methodologies for performing reductive amination on challenging electron-deficient ketones.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This is often the first-line approach for its simplicity and effectiveness.
-
Reaction Setup: To a solution of the electron-deficient ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) at room temperature, add acetic acid (1.0-1.5 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 1-4 hours to allow for imine formation. The progress can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Reductive Amination with Imine Isolation
This method is advantageous when the one-pot procedure fails due to poor imine formation.
Step A: Imine Formation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the electron-deficient ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Dehydration: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitoring and Isolation: Monitor the reaction by TLC or GC-MS. Once the imine formation is complete, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine can be used directly in the next step or purified if necessary.
Step B: Imine Reduction
-
Reaction Setup: Dissolve the crude imine from Step A in a protic solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 equiv.) portion-wise.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC or LC-MS). Quench the reaction carefully with water, and then add a dilute acid (e.g., 1 M HCl) to adjust the pH to ~7. Remove the organic solvent under reduced pressure and extract the product with a suitable organic solvent. Dry the combined organic layers and concentrate to obtain the crude product.
-
Purification: Purify the product by column chromatography.
Visualizing the Process
To better understand the key decision-making steps and the underlying mechanism, the following diagrams are provided.
Caption: The general mechanism of reductive amination.
Caption: A decision-making workflow for troubleshooting.
Conclusion
Successfully navigating the reductive amination of electron-deficient ketones requires a systematic and informed approach. By understanding the underlying mechanistic principles and being methodical in your troubleshooting, you can significantly improve your reaction outcomes. This guide provides the foundational knowledge and practical steps to overcome the challenges posed by these substrates. Should you require further assistance, please do not hesitate to reach out to our technical support team with your specific experimental details.
References
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link][9][10]
-
Lumen Learning. (n.d.). 21.4. Imine formation. In Organic Chemistry II. Retrieved from [Link][1]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link][6]
-
Wikipedia. (2023, November 29). Reductive amination. Retrieved from [Link][17]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][8][12]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
Zhang, X., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2959. [Link][7]
-
ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link][3]
-
Reddit. (2022, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]
-
Allen, T. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? Retrieved from [Link][2]
-
Chemistry LibreTexts. (2022, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link][5]
-
YouTube. (2022, March 13). Aldehydes and Ketones - Imine Formation. ChemComplete. Retrieved from [Link][4]
-
KAUST Repository. (n.d.). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Retrieved from [Link][13]
-
Kanto Chemical Co., Inc. (n.d.). Catalysts for Reductive Amination. Retrieved from [Link][14]
-
Organic & Biomolecular Chemistry. (n.d.). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. RSC Publishing. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link][16]
-
PMC. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Retrieved from [Link][15]
Sources
- 1. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 2. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [repository.kaust.edu.sa]
- 14. kanto.com.my [kanto.com.my]
- 15. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
storage conditions to prevent degradation of fluorinated pyridine derivatives
Technical Support Center: Storage & Handling of Fluorinated Pyridine Derivatives
Case ID: FP-STAB-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide
Executive Summary: The Stability Paradox
Fluorinated pyridines (e.g., 2-fluoropyridine, pentafluoropyridine) present a unique stability paradox. While the C–F bond is one of the strongest in organic chemistry (~116 kcal/mol), the strong electron-withdrawing nature of the fluorine atom—combined with the electron-deficient pyridine ring—activates the molecule toward Nucleophilic Aromatic Substitution (SNAr) .
Unlike their chloropyridine counterparts, fluoropyridines are significantly more susceptible to hydrolysis by atmospheric moisture. The fluoride ion is a poor leaving group in SN1/SN2 reactions but an excellent leaving group in SNAr reactions due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
Critical Warning: Degradation often releases Hydrogen Fluoride (HF) , creating a silent safety hazard that can etch glass containers and cause severe chemical burns.[1]
Core Storage Protocols (The "Golden Rules")
To prevent the degradation cascade, adhere to these three pillars of storage.
Pillar 1: Environmental Control
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Reasoning: Low temperature kinetically inhibits the rate of hydrolysis and N-oxidation.
-
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Reasoning: Oxygen promotes N-oxide formation (which can rearrange to unstable intermediates), while atmospheric moisture drives hydrolysis to pyridones.
-
-
Light: Protect from light (Amber vials or foil-wrapped).
-
Reasoning: Fluorinated heterocycles can undergo photolytic defluorination, generating radical species and fluoride ions.
-
Pillar 2: Container Compatibility
-
Primary Recommendation: Fluorinated HDPE or Teflon (PTFE/PFA) bottles.
-
Glass Usage (Conditional): Borosilicate glass is acceptable only if the compound is strictly anhydrous.
Pillar 3: Segregation
-
Incompatibilities: Store away from strong nucleophiles (amines, thiols), strong bases (hydroxides), and oxidizing agents.
-
Secondary Containment: Always use a secondary plastic bin to capture leaks, specifically one resistant to HF (e.g., Polypropylene).
Troubleshooting Guide (FAQs)
Q1: My 2-fluoropyridine has turned from colorless to light yellow. Is it still usable?
-
Diagnosis: This indicates early-stage degradation, likely formation of N-oxides or trace hydrolysis products (pyridones) which are often chromophores.
-
Technical Insight: The yellow color suggests impurities at the <1-2% level.
-
Action:
-
Check pH: Hold a wet pH strip over the open vial. If it turns red (acidic vapors), HF is present.
-
TLC Check: Run a TLC (Solvent: Hexane/EtOAc). The parent fluoropyridine is non-polar; degradation products (pyridones) will remain at the baseline.
-
Verdict: If pH is neutral and TLC shows a single major spot, it is likely usable for non-critical reactions. If acidic, distill or discard .
-
Q2: I see a white precipitate at the bottom of the bottle.
-
Diagnosis: This is confirmed Hydrolysis . The fluorine atom has been displaced by water (SNAr), forming 2-pyridone (which exists in equilibrium with 2-hydroxypyridine).
-
Mechanism:
-
Action: The liquid supernatant may still be pure, but it is saturated with HF. Do not use "as is." You must filter and neutralize the acid before use, or redistill.
Q3: Can I store pentafluoropyridine in a standard glass vial?
-
Reasoning: Pentafluoropyridine is highly electron-deficient, making it extremely reactive toward nucleophiles (even water in the air). The potential for HF generation is higher than with mono-fluorinated derivatives.
-
Action: Transfer to a PTFE-lined or HDPE container immediately upon receipt. If storing in glass, inspect the glass surface weekly for "frosting" (etching), which indicates container failure.
Self-Validating Rescue Protocol
If you suspect degradation, use this logic flow to determine the course of action.
Visual Logic Diagram
Caption: Decision tree for assessing the integrity of fluorinated pyridine stocks. Blue nodes indicate process steps; Green indicates safety; Red indicates hazard.
Rescue Procedure: Simple Distillation
Only proceed if you have experience handling HF-contaminated organics.
-
Neutralization: Add solid Calcium Carbonate (
) to the degraded liquid. This neutralizes HF and precipitates Calcium Fluoride ( ), which is insoluble. -
Filtration: Filter off the solids using a plastic funnel (glass frits may clog or etch).
-
Distillation: Perform a simple distillation under inert atmosphere (
).-
Note: 2-Fluoropyridine bp: ~126°C.
-
Discard: The first 5-10% of the distillate (forerun) and the yellow pot residue.
-
Comparative Data Table
| Compound | CAS No.[6] | Boiling Point | Flash Point | Storage Class | Specific Hazard |
| 2-Fluoropyridine | 372-48-5 | 126°C | 25°C | Flammable Liquid | High Hydrolysis Risk (SNAr) |
| 3-Fluoropyridine | 372-47-4 | 107°C | 13°C | Flammable Liquid | Lower Hydrolysis Risk (Stable) |
| Pentafluoropyridine | 700-16-3 | 83°C | 25°C | Flammable Liquid | Extreme Reactivity / HF Generation |
References
-
Chambers, R. D., et al. (2002). Nucleophilic aromatic substitution in polyfluorinated heteroaromatic systems. Tetrahedron, 58(22), 4369-4373. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Fluoropyridine.Link
-
TCI Chemicals. (2025).[7] Product Specification: Pentafluoropyridine Storage Conditions.Link
-
National Institutes of Health (NIH). (2022). Photolytic Degradation of Fluorinated Pesticides and Pharmaceuticals. Environmental Science & Technology. Link
-
BenchChem Technical Support. (2025). Degradation Pathways of Substituted Pyridines.Link
Sources
- 1. quora.com [quora.com]
- 2. PTFE Chemical Compatibility List — FireflySci Cuvette Shop [fireflysci.com]
- 3. futuremarketinsights.com [futuremarketinsights.com]
- 4. Plastic container fluorine treatments create PFAS | Food Packaging Forum [foodpackagingforum.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Resolving Fluoropyridine Ketone Isomers by HPLC
For researchers, synthetic chemists, and drug development professionals, the accurate analysis and purification of positional isomers represent a frequent and often significant challenge. Isomers, with their identical mass and often similar physicochemical properties, can be notoriously difficult to separate. This guide provides an in-depth, technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times for a model set of fluoropyridine ketone isomers. We will delve into the underlying principles governing their separation, provide a robust experimental protocol, and interpret the expected results, empowering you to develop effective separation methods for these and other challenging isomeric compounds.
The Challenge of Isomeric Separation
Positional isomers, such as the fluorinated acetylpyridines we will discuss, present a unique analytical puzzle. Their identical molecular formula means they cannot be distinguished by mass spectrometry alone. The subtle differences in the spatial arrangement of their functional groups—in this case, the fluorine and acetyl substituents on the pyridine ring—result in small variations in polarity, hydrophobicity, and basicity. It is these nuanced differences that we must exploit to achieve chromatographic resolution.
Reversed-phase HPLC, a cornerstone of modern analytical chemistry, is the technique of choice for this task.[1] In this mode, analytes are separated based on their hydrophobic interactions with a nonpolar stationary phase, while a polar mobile phase facilitates their elution.[2] The more hydrophobic an analyte, the more strongly it interacts with the stationary phase, leading to a longer retention time.[3]
Understanding the Key Physicochemical Drivers of Separation
To rationally design a separation method, we must first consider the properties of the isomers . For this guide, we will focus on three hypothetical, yet representative, isomers:
-
Isomer A: 2-acetyl-5-fluoropyridine
-
Isomer B: 4-acetyl-2-fluoropyridine
-
Isomer C: 3-acetyl-4-fluoropyridine
The retention of these basic compounds in reversed-phase HPLC will be primarily influenced by three factors: hydrophobicity, polarity (dipole moment), and the degree of ionization (related to pKa).
Physicochemical Property Comparison
To predict the elution order, we can examine the properties of the parent fluoropyridines as a proxy. The acetyl group will increase the overall hydrophobicity of all isomers, but the relative differences in polarity and basicity imparted by the fluorine's position will be the key to their differential retention.
| Property | 2-Fluoropyridine (proxy for Isomer B) | 3-Fluoropyridine (proxy for Isomer A) | 4-Fluoropyridine (proxy for Isomer C) | Pyridine (Reference) |
| pKa of conjugate acid | -0.44[4] | 2.97[5][6][7][8] | 4.15[9][10] | 5.23[5] |
| Dipole Moment (Debye) | ~3.1 (estimated) | 2.09[11] | ~1.5 (estimated) | 2.22[11] |
| XLogP3 | 0.8[12] | 0.8[10] | 0.9 | 0.65[6] |
Note: Dipole moments for 2- and 4-fluoropyridine are estimated based on vector analysis of bond moments relative to pyridine and 3-fluoropyridine.
Key Insights from the Data:
-
Basicity (pKa): The position of the electron-withdrawing fluorine atom dramatically impacts the basicity of the pyridine nitrogen. 2-Fluoropyridine is the weakest base (most acidic conjugate acid), while 4-fluoropyridine is the strongest base among the fluorinated isomers, though still weaker than pyridine itself.[4][5][9] This is a critical parameter, as the mobile phase pH will determine the extent to which these compounds are protonated (ionized).
-
Polarity (Dipole Moment): The dipole moment is a measure of the overall polarity of a molecule. The vector sum of the individual bond dipoles (C-F, C=O, and the pyridine ring) will differ for each isomer, leading to differences in their interaction with the polar mobile phase.
-
Hydrophobicity (XLogP3): The XLogP3 values, which predict the octanol-water partition coefficient, are very similar for all three isomers, highlighting the difficulty of separating them based on hydrophobicity alone.[10][12]
Experimental Design: A Self-Validating Protocol
The following protocol is designed to be a robust starting point for the separation of fluoropyridine ketone isomers. The choice of a phenyl-type stationary phase and a buffered mobile phase is deliberate, aiming to exploit multiple interaction mechanisms to enhance selectivity.
Experimental Workflow
The overall process, from sample preparation to data analysis, is outlined below. This workflow ensures reproducibility and provides a logical sequence for method development and execution.
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]
- 5. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 6-Substituted Fluoropyridines for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful method for characterizing these fluorinated molecules. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the wide chemical shift dispersion make it an exquisite probe of the local electronic environment.
This guide provides a comparative analysis of the ¹⁹F NMR chemical shifts of 6-substituted 2-fluoropyridines and 6-substituted 3-fluoropyridines. Understanding the influence of substituents on the ¹⁹F chemical shift is crucial for structural elucidation, reaction monitoring, and for developing structure-activity relationships (SAR) in drug discovery programs.
The Influence of Substituents on ¹⁹F NMR Chemical Shifts: A Comparative Analysis
The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment surrounding the fluorine atom. In the context of 6-substituted fluoropyridines, the nature of the substituent at the 6-position significantly modulates the electron density at the fluorine-bearing carbon, thereby influencing the observed chemical shift. This effect is a combination of through-bond inductive and through-space resonance effects.
To illustrate these effects, the following tables summarize experimentally observed ¹⁹F NMR chemical shifts for a series of 6-substituted 2-fluoropyridines and 3-fluoropyridines. All chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to an external standard, typically CFCl₃.
6-Substituted 2-Fluoropyridines: Experimental Data
| Substituent (X) at C-6 | ¹⁹F Chemical Shift (δ, ppm) | Solvent |
| H | -68.5 | CDCl₃ |
| CH₃ | -70.2 | CDCl₃ |
| Cl | -64.1 | CDCl₃ |
| Br | -61.8 | CDCl₃ |
| I | -57.9 | CDCl₃ |
| OCH₃ | -75.4 | CDCl₃ |
| NH₂ | -80.1 | CDCl₃ |
| NO₂ | -59.3 | CDCl₃ |
Note: The data presented above is a compilation from various literature sources. The exact chemical shifts may vary slightly depending on the experimental conditions such as solvent, concentration, and temperature.
6-Substituted 3-Fluoropyridines: Experimental Data
| Substituent (X) at C-6 | ¹⁹F Chemical Shift (δ, ppm) | Solvent |
| H | -128.7 | CDCl₃ |
| CH₃ | -129.5 | CDCl₃ |
| Cl | -125.8 | CDCl₃ |
| Br | -124.9 | CDCl₃ |
| I | -123.1 | CDCl₃ |
| OCH₃ | -132.6 | CDCl₃ |
| NH₂ | -135.2 | CDCl₃ |
| NO₂ | -122.4 | CDCl₃ |
Note: The data presented above is a compilation from various literature sources. The exact chemical shifts may vary slightly depending on the experimental conditions.
Interpreting the Trends: Electronic and Steric Effects
The data reveals clear trends in the ¹⁹F chemical shifts as a function of the substituent at the 6-position. These trends can be rationalized by considering the electronic properties of the substituents.
Electron-donating groups (EDGs) , such as -CH₃, -OCH₃, and -NH₂, generally cause an upfield shift (more negative ppm values). This is because these groups increase the electron density at the fluorine-bearing carbon through inductive and resonance effects, leading to increased shielding of the fluorine nucleus. The lone pair of electrons on the oxygen and nitrogen atoms of the methoxy and amino groups, respectively, can participate in resonance, further enhancing this shielding effect.
Conversely, electron-withdrawing groups (EWGs) , such as -Cl, -Br, -I, and -NO₂, lead to a downfield shift (less negative or more positive ppm values). These groups decrease the electron density around the fluorine atom, resulting in deshielding. The strong inductive and resonance withdrawing effect of the nitro group (-NO₂) makes it one of the most deshielding substituents.
The halogens (-Cl, -Br, -I) exhibit a trend where the downfield shift increases with decreasing electronegativity (I > Br > Cl). This may seem counterintuitive, but it highlights the complex interplay of inductive and resonance effects, as well as the influence of the halogen's polarizability.
The following diagram illustrates the general relationship between the electronic nature of the substituent at the 6-position and the resulting ¹⁹F NMR chemical shift.
Caption: Relationship between substituent electronic effects and ¹⁹F NMR chemical shift.
Standardized Experimental Protocol for Acquiring ¹⁹F NMR Spectra
To ensure the reproducibility and comparability of ¹⁹F NMR data, adherence to a standardized experimental protocol is paramount. The following section outlines a robust methodology for the acquisition of high-quality ¹⁹F NMR spectra of 6-substituted fluoropyridines.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 6-substituted fluoropyridine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
For quantitative measurements, a known amount of an internal standard can be added. Common standards for ¹⁹F NMR include trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆).
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The chemical shift range of fluoropyridines is generally well-defined, but a wider window is prudent for unknown compounds.
-
Transmitter Offset: Center the transmitter frequency in the expected region of the ¹⁹F signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, which is important for accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling: For simplified spectra, proton decoupling (e.g., using a WALTZ-16 sequence) should be applied during acquisition to remove ¹H-¹⁹F couplings.
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by referencing the spectrum to the internal standard or an external reference. If no internal standard is used, the solvent's residual peak can be used as a secondary reference, but this is less accurate.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
The following diagram outlines the general workflow for acquiring ¹⁹F NMR spectra.
Caption: General workflow for ¹⁹F NMR spectroscopy.
Conclusion
The ¹⁹F NMR chemical shifts of 6-substituted fluoropyridines are highly sensitive to the electronic nature of the substituent at the 6-position. This sensitivity provides a powerful tool for chemists to probe the electronic environment of these important heterocyclic scaffolds. By understanding the trends outlined in this guide and adhering to a standardized experimental protocol, researchers can confidently utilize ¹⁹F NMR spectroscopy for structural verification, reaction monitoring, and to gain valuable insights that can accelerate the drug discovery and development process.
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SpectraBase. 2-Fluoropyridine - Optional[¹⁹F NMR] - Chemical Shifts. [Link]
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SpectraBase. 3-Fluoropyridine - Optional[¹⁹F NMR] - Chemical Shifts. [Link]
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Gao, D. W., et al. (2017). Effects of fluorine bonding and nonbonding interactions on ¹⁹F chemical shifts. Communications Chemistry, 1(1), 1-8. [Link]
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Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-12. [Link]
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University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
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Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(4), 987-991. [Link]
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Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 24(4), 788. [Link]
-
Mason, R. P., et al. (2014). New frontiers and developing applications in ¹⁹F NMR. NMR in biomedicine, 27(2), 114-129. [Link]
Differentiating Structural Isomers of C8H8FNO by Mass Spectrometry: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the unambiguous identification of structural isomers is a cornerstone of successful therapeutic development. Molecules sharing an identical chemical formula can exhibit vastly different pharmacological and toxicological profiles.[1][2][3][4] The isomeric landscape of C8H8FNO, a formula relevant to various chemical scaffolds, presents a significant analytical challenge. Distinguishing between closely related structures such as N-(fluorophenyl)acetamides and fluoro-N-methylbenzamides is critical for process chemistry, metabolite identification, and quality control.
This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of key C8H8FNO isomers. By leveraging the fingerprint-like data from Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, we can elucidate the structural nuances that govern their gas-phase chemistry. We will explore the fundamental fragmentation mechanisms, present detailed experimental protocols, and offer a clear comparative framework to empower researchers in their analytical workflows.[5]
Foundational Principles of Mass Spectrometric Fragmentation
Mass spectrometry differentiates isomers by breaking them apart and analyzing the resulting charged fragments. The method of ionization profoundly influences the fragmentation process.
-
Electron Ionization (EI): This high-energy technique bombards molecules with electrons (~70 eV), creating an energetically unstable radical cation known as the molecular ion (M+•).[6][7] This excess energy induces extensive fragmentation, providing a detailed structural fingerprint. The fragmentation of these odd-electron (OE+•) ions often follows predictable pathways governed by the formation of the most stable cations and radicals.[8]
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for polar and thermally fragile molecules. It typically generates protonated molecules ([M+H]+) or other adducts.[7][9] These even-electron (EE+) ions are relatively stable and often require an additional activation step, such as Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), to induce fragmentation. ESI fragmentation is characterized by the loss of stable neutral molecules.[7]
Key fragmentation reactions relevant to C8H8FNO isomers include alpha-cleavage (bond cleavage adjacent to a functional group like a carbonyl) and rearrangements like the McLafferty rearrangement.[10][11]
Fragmentation Analysis of Key C8H8FNO Isomers
We will compare two common structural motifs for C8H8FNO: the acetanilide scaffold, represented by N-(4-fluorophenyl)acetamide , and the benzamide scaffold, represented by 2-fluoro-N-methylbenzamide .
Isomer 1: N-(4-fluorophenyl)acetamide
This isomer features an acetyl group attached to the nitrogen of 4-fluoroaniline. Its fragmentation is characteristic of N-aryl acetamides.
Electron Ionization (EI) Fragmentation: The molecular ion at m/z 153 is readily observed. The primary fragmentation pathway involves a McLafferty-type rearrangement, leading to the loss of a neutral ketene molecule (CH2=C=O, 42 Da). This is a highly characteristic fragmentation for N-acetyl compounds.[12] The resulting fragment ion at m/z 111, corresponding to the 4-fluoroaniline radical cation, is often the base peak. Subsequent fragmentation of the 4-fluoroaniline ion can occur via the loss of HCN to yield an ion at m/z 84.
Caption: EI fragmentation pathway of N-(4-fluorophenyl)acetamide.
Electrospray Ionization (ESI-MS/MS) Fragmentation: Under ESI conditions, this compound readily forms a protonated molecule [M+H]+ at m/z 154. Upon CID, the primary fragmentation is the loss of neutral ketene, yielding the protonated 4-fluoroaniline ion at m/z 112.
Isomer 2: 2-fluoro-N-methylbenzamide
Here, the fluorine atom is on the benzoyl group, and a methyl group is attached to the amide nitrogen. This structural difference leads to a distinctly different fragmentation pattern.
Electron Ionization (EI) Fragmentation: The mass spectrum of 2-fluoro-N-methylbenzamide shows a clear molecular ion at m/z 153.[13] The most prominent fragmentation is the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the •CH3NH radical (30 Da) to form the 2-fluorobenzoyl cation at m/z 123. This fragment is typically the base peak.[14] This highly stable acylium ion can then lose carbon monoxide (CO, 28 Da) to produce the 2-fluorophenyl cation at m/z 95. An alternative, less prominent fragmentation involves the loss of the entire 2-fluorobenzoyl radical to form an ion at m/z 30 ([CH3NH]+).
Caption: EI fragmentation pathway of 2-fluoro-N-methylbenzamide.
Electrospray Ionization (ESI-MS/MS) Fragmentation: In ESI, the protonated molecule [M+H]+ appears at m/z 154. CID of this precursor ion would be expected to show the loss of neutral methylamine (CH3NH2, 31 Da), resulting in the 2-fluorobenzoyl cation at m/z 123.
Comparative Analysis: Differentiating the Isomers
The structural arrangement of the atoms directly dictates the fragmentation pathways, providing clear diagnostic markers to distinguish between these isomers.
| Precursor Ion (m/z) | Key Diagnostic Fragment (m/z) | Neutral Loss | Proposed Fragment Structure | Isomer |
| 153 (M+•) | 111 (Base Peak) | 42 Da (Ketene) | [C6H5FN]+• | N-(4-fluorophenyl)acetamide |
| 153 (M+•) | 123 (Base Peak) | 30 Da (•CH3NH) | [C7H4FO]+ | 2-fluoro-N-methylbenzamide |
| 153 (M+•) | 95 | 58 Da (•CH3NH + CO) | [C6H4F]+ | 2-fluoro-N-methylbenzamide |
The most telling difference is the base peak. For the acetanilide isomer, the loss of ketene (42 Da) is the dominant pathway, producing a base peak at m/z 111 . For the benzamide isomer, the alpha-cleavage leading to the loss of the methylamino radical (30 Da) is favored, resulting in a base peak at m/z 123 . This single distinction provides a rapid and reliable method for differentiating the two scaffolds.
Experimental Protocols
To ensure reproducible and self-validating results, the following protocols are recommended.
Protocol 1: GC-MS Analysis for EI Fragmentation
This protocol is designed for the analysis of volatile, thermally stable isomers like those of C8H8FNO.
-
Sample Preparation: Dissolve 1 mg of the reference standard or sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, methanol).
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, set to 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Data Acquisition: Full scan mode.
-
Caption: Workflow for GC-MS based EI fragmentation analysis.
Protocol 2: LC-MS/MS Analysis for ESI Fragmentation
This protocol is suitable for confirming molecular weight and obtaining fragmentation data via CID.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 methanol:water. Dilute as necessary to a final concentration of ~1 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Data Acquisition:
-
MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]+ precursor at m/z 154.
-
MS2 (Product Ion) Scan: Isolate the precursor ion at m/z 154 and apply collision energy (e.g., 10-30 eV) to generate fragment ions. Scan the resulting product ions.
-
-
Conclusion
While isomers of C8H8FNO possess the same mass, their structural differences give rise to unique and predictable fragmentation patterns in mass spectrometry. The analysis of base peaks and characteristic neutral losses under Electron Ionization provides a robust and definitive method for distinguishing between scaffolds such as N-(fluorophenyl)acetamides and fluoro-N-methylbenzamides. For drug development professionals, mastering the interpretation of these patterns is not merely an academic exercise; it is a critical skill that ensures structural integrity, informs metabolic studies, and upholds the quality and safety of therapeutic candidates.
References
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PubChem. 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972.[Link]
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PubChem. 2-Fluorobenzamide | C7H6FNO | CID 67964.[Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
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Vanderbilt University. CHAPTER 2 Fragmentation and Interpretation of Spectra.[Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.[Link]
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University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry.[Link]
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ResearchGate. Possible structures for the fragment ions observed in MS-MS spectrum of 4.[Link]
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PubChem. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521.[Link]
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University of California, Davis. Interpretation of mass spectra.[Link]
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Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.[Link]
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West Virginia University. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray.[Link]
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PMC. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.[Link]
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ResearchGate. Mass fragmentation pattern of 26. The presence of a free amino group in...[Link]
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Chiralpedia. Part 9: Stereochemistry in Drug Discovery and Development.[Link]
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A Comparative Guide to Reference Standards for the Purity Analysis of 1-(6-Fluoropyridin-3-yl)propan-1-one
Introduction: The Critical Role of Purity in Drug Development
In the landscape of modern drug discovery and development, the precise characterization of pharmaceutical intermediates is paramount. 1-(6-Fluoropyridin-3-yl)propan-1-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The incorporation of a fluorine atom into the pyridine ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug candidate.[1][2][3] However, the synthetic route to this intermediate can introduce impurities that may carry over to the final API, potentially impacting its safety and efficacy. Therefore, the use of a well-characterized, high-purity reference standard is not merely a matter of regulatory compliance but a fundamental requirement for robust and reproducible scientific research.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1-(6-Fluoropyridin-3-yl)propan-1-one reference standards. We will explore the strengths and limitations of various techniques, present illustrative experimental data, and offer expert insights into establishing a comprehensive quality control strategy. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting and utilizing reference standards for this critical intermediate.
Understanding the Impurity Landscape
The synthesis of 1-(6-Fluoropyridin-3-yl)propan-1-one can give rise to a variety of impurities, including starting materials, by-products, and degradation products. A thorough understanding of the synthetic pathway is crucial for identifying potential impurities. Common impurities may include positional isomers, under- or over-alkylated analogs, and hydrolysis products. For the purpose of this guide, we will consider two hypothetical, yet common, process-related impurities:
-
Impurity A: 6-Fluoropyridine-3-carbaldehyde: A potential starting material or oxidation by-product.
-
Impurity B: 1-(Pryidin-3-yl)propan-1-one: A non-fluorinated analog resulting from incomplete fluorination.
The presence of these impurities, even at trace levels, can have significant consequences, making their detection and quantification essential.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is often necessary for the comprehensive purity assessment of a reference standard. Here, we compare the three most relevant analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally labile compounds.[4][5] Its versatility and sensitivity make it an indispensable tool for impurity profiling.
Experimental Protocol: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reference standard in the mobile phase at a concentration of 1 mg/mL.
Data Presentation: Illustrative HPLC Chromatograms
To illustrate the resolving power of HPLC, let's consider two hypothetical reference standards, "Standard X" and "Standard Y," with different purity profiles.
| Compound | Retention Time (min) | Area % (Standard X) | Area % (Standard Y) |
| Impurity A | 4.2 | 0.08 | 0.25 |
| 1-(6-Fluoropyridin-3-yl)propan-1-one | 7.8 | 99.85 | 99.50 |
| Impurity B | 9.1 | 0.07 | 0.25 |
Expertise & Experience: The choice of a C18 column provides excellent retention and separation for the moderately polar analyte and its potential impurities. The acidic mobile phase ensures good peak shape for the basic pyridine moiety. As the table demonstrates, HPLC can effectively separate and quantify known impurities, clearly differentiating the higher purity of Standard X.
Gas Chromatography (GC): A Complementary Separation Technique
For volatile and thermally stable compounds, GC offers exceptional separation efficiency and sensitivity.[6] When coupled with a mass spectrometer (GC-MS), it provides structural information for impurity identification.
Experimental Protocol: GC-FID Analysis
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min
-
Detector: Flame Ionization Detector (FID) at 300°C
-
Injection: Split mode (20:1)
Data Presentation: Comparative GC Purity Data
| Compound | Retention Time (min) | Area % (Standard X) | Area % (Standard Y) |
| Impurity A | 5.5 | 0.07 | 0.23 |
| 1-(6-Fluoropyridin-3-yl)propan-1-one | 8.2 | 99.86 | 99.52 |
| Impurity B | 8.9 | 0.07 | 0.25 |
Trustworthiness: The GC-FID method provides an orthogonal separation mechanism to HPLC, offering a self-validating system. If both methods yield consistent purity values, it significantly increases confidence in the reference standard's quality. The FID detector provides a near-uniform response to hydrocarbons, making it suitable for quantitative analysis without the need for individual response factors for structurally similar impurities.
Quantitative NMR (qNMR): The Primary Method for Purity Assignment
Quantitative NMR (qNMR) has emerged as a primary analytical method for the certification of reference standards.[7][8] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity (assay) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[9][10]
Experimental Protocol: ¹H-qNMR Analysis
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic acid (certified reference material)
-
Method: Accurately weigh the reference standard and the internal standard into a vial, dissolve in the deuterated solvent, and transfer to an NMR tube. Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Calculation: The purity is calculated based on the ratio of the integrals of specific, well-resolved signals from the analyte and the internal standard, their respective number of protons, and their molecular weights.
Data Presentation: qNMR Purity Assignment
| Reference Standard | Assigned Purity (w/w %) |
| Standard X | 99.8% |
| Standard Y | 99.5% |
Authoritative Grounding: The use of a certified internal standard traceable to a national metrology institute provides a direct link to the International System of Units (SI), establishing a high degree of metrological traceability. The qNMR method is recognized by pharmacopeias such as the USP (General Chapter <761>) as a primary method for purity determination.[8]
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of a comprehensive purity analysis for a reference standard of 1-(6-Fluoropyridin-3-yl)propan-1-one.
Caption: Workflow for comprehensive purity analysis.
Conclusion: A Triad of Techniques for Unwavering Confidence
The selection of a reference standard for 1-(6-Fluoropyridin-3-yl)propan-1-one should be guided by a thorough evaluation of its purity, as determined by a combination of orthogonal analytical techniques. While HPLC and GC are powerful tools for impurity profiling and providing relative purity, qNMR stands out as the definitive method for assigning an absolute purity value.
For critical applications in drug development, a reference standard like "Standard X," characterized by high purity as determined by all three techniques, is the superior choice. The convergence of data from these complementary methods provides the highest level of confidence in the quality of the reference standard, ensuring the integrity and reproducibility of subsequent research and development activities.
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Pauli, G. F., et al. Magnetic Resonance in Chemistry. [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Das, P., & Panda, S. S. Polycyclic Aromatic Compounds. [Link]
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Direct Access to Fluorinated Organoselenium Compounds from Pentafluorobenzenes via One-Pot Na2Se-Based Synthesis. Nenajdenko, V. G., et al. The Journal of Organic Chemistry. [Link]
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Propan-1-one | C3H5O-. PubChem. [Link]
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Exploring the Chemical Versatility of Fluorinated Pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Skedung, L., et al. Environmental Science: Processes & Impacts. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
